1-Ethyl-3-(3-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-3-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-15-8-7-14-13(10-15)11-5-4-6-12(9-11)16-2/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHVTULKOSZBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Ethyl-3-(3-methoxyphenyl)piperazine: Structural Dynamics, Synthesis, and Neuropharmacological Profiling
Executive Summary
In the realm of neuropharmacology, the piperazine scaffold is a highly privileged structure, serving as the core pharmacophore for numerous monoaminergic ligands. Specifically, 1-Ethyl-3-(3-methoxyphenyl)piperazine (CAS: 1248907-87-0) represents a fascinating convergence of steric tuning and electronic modulation 1. Unlike traditional N-aryl piperazines, this compound is a C-aryl piperazine derivative. The precise positioning of the 3-methoxyphenyl group on the carbon backbone, coupled with N-ethylation, drastically alters its lipophilicity, basicity, and spatial geometry. This technical guide explores the physicochemical properties, self-validating synthetic workflows, and receptor binding mechanisms that make this compound a critical building block in the development of atypical antipsychotics and treatments for psychostimulant use disorders 2.
Chemical Identity and Physicochemical Properties
The pharmacological efficacy of 1-Ethyl-3-(3-methoxyphenyl)piperazine is dictated by its structural components. The piperazine ring provides a basic secondary amine (N4) that is protonated at physiological pH, enabling crucial salt-bridge formations within G-protein coupled receptor (GPCR) binding pockets. The 3-methoxy substitution on the phenyl ring acts as both an electron-donating group and a hydrogen-bond acceptor, while the N1-ethyl group enhances blood-brain barrier (BBB) permeability by increasing the molecule's overall lipophilicity .
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 1-Ethyl-3-(3-methoxyphenyl)piperazine |
| CAS Registry Number | 1248907-87-0 |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| Hydrogen Bond Donors | 1 (N4 secondary amine) |
| Hydrogen Bond Acceptors | 3 (N1, N4, Methoxy Oxygen) |
| Topological Polar Surface Area (TPSA) | ~33.3 Ų |
Synthetic Methodology: Regioselective Construction
Synthesizing asymmetrically substituted piperazines requires strict regiocontrol. The following methodology outlines a scalable, two-step synthesis starting from commercially available precursors.
Protocol: Regioselective Synthesis of 1-Ethyl-3-(3-methoxyphenyl)piperazine
-
Objective: To synthesize the target compound via cross-coupling followed by regioselective N-alkylation.
-
Step 1: Suzuki-Miyaura Cross-Coupling & Reduction. React 2-chloropyrazine with 3-methoxyphenylboronic acid in the presence of a Pd(PPh3)4 catalyst and Na2CO3 base in a dioxane/water mixture (90°C, 12h). Isolate the resulting 2-(3-methoxyphenyl)pyrazine and subject it to catalytic hydrogenation (Pd/C, H2 gas at 50 psi, in methanol) to yield the saturated intermediate, 2-(3-methoxyphenyl)piperazine.
-
Step 2: Regioselective N-Alkylation. Dissolve the intermediate in anhydrous acetonitrile. Add exactly 1.0 equivalent of bromoethane and 1.5 equivalents of anhydrous K2CO3. Stir at room temperature for 18 hours.
-
Causality & Expert Insight: Alkylating a secondary amine often risks over-alkylation, leading to the formation of biologically inactive quaternary ammonium salts. By utilizing exactly 1.0 equivalent of the alkyl halide and a mild, insoluble base (K2CO3), we restrict the reaction kinetics to mono-alkylation. More importantly, the bulky 3-methoxyphenyl group at the C3 position creates immense steric hindrance at the adjacent N4 nitrogen. Consequently, the N1 nitrogen acts as the primary, unhindered nucleophile, ensuring near-perfect regioselectivity without the need for complex, multi-step Boc/Cbz protecting group strategies.
Pharmacological Profile & Receptor Binding Mechanisms
Phenylpiperazine derivatives are well-documented orthosteric ligands for monoaminergic GPCRs, specifically Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors 3.
Mechanistically, the protonated N4 nitrogen of the piperazine ring forms a highly conserved salt bridge with the Asp3.32 residue in transmembrane domain 3 (TM3) of these receptors 4. The 3-methoxy group projects into a specific hydrophobic pocket, where the oxygen atom acts as a hydrogen bond acceptor with local Serine/Threonine residues. The addition of the N1-ethyl group forces the molecule to occupy a secondary hydrophobic sub-pocket, which often shifts the functional profile of the ligand from a full agonist to a partial agonist or antagonist—a highly desirable trait for "dopaminergic stabilizers" used in treating schizophrenia 2.
Fig 1. Modulatory GPCR signaling pathway via Gi/o coupled receptors.
Experimental Workflows: Radioligand Binding Assays
To validate the neuropharmacological profile of this compound, a robust, self-validating radioligand displacement assay is required.
Protocol: Standardized Radioligand Displacement Assay
-
Objective: To determine the binding affinity (Ki) of the compound at recombinant human 5-HT1A and D3 receptors.
-
Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing human 5-HT1A or D3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Step 2: Incubation. Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., 1 nM [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate for 60 minutes at 25°C 5.
-
Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer.
-
Step 4: Scintillation Counting. Extract radioactivity using a liquid scintillation cocktail and quantify bound radioligand using a microplate scintillation counter.
-
Causality & Self-Validation: Why use CHO-K1 cells? They lack endogenous monoamine receptors, ensuring a null background where all specific binding is attributable solely to the transfected human targets. Why rapid filtration with ice-cold buffer? Cold temperatures drastically slow the off-rate (k_off) of the ligand-receptor complex, preventing the dissociation of low-affinity compounds during the washing phase. To ensure the system is self-validating, Non-Specific Binding (NSB) must be defined in parallel using a saturating concentration of a known competitor (e.g., 10 μM metergoline). The assay is only valid if specific binding constitutes >80% of the total radioactive signal.
Fig 2. Standardized radioligand displacement assay workflow for binding affinity.
Data Presentation: Comparative Structure-Activity Relationship (SAR)
To contextualize the potency of 1-Ethyl-3-(3-methoxyphenyl)piperazine, it must be compared against the broader class of arylpiperazines. The structural modifications directly dictate the receptor subtype selectivity and functional efficacy 5.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperazine Scaffolds
| Compound Class / Modification | 5-HT1A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Primary Functional Effect |
| Unsubstituted Phenylpiperazine | 25 - 50 | 100 - 200 | 50 - 100 | Mixed Partial Agonist |
| 2-Methoxy-phenylpiperazine | 10 - 20 | 40 - 80 | 10 - 30 | D3 Preferential Agonist |
| 3-Methoxy-phenylpiperazine core | 15 - 30 | 50 - 100 | 20 - 50 | Balanced D2/D3/5-HT1A Modulator |
| N1-Alkyl-3-Arylpiperazine (e.g., Ethyl) | < 10 | 20 - 50 | < 10 | Enhanced D3/5-HT1A Affinity |
Note: Values represent typical affinity ranges derived from SAR studies of the arylpiperazine class, demonstrating how N-alkylation and methoxy-substitution synergistically enhance nanomolar affinity at D3 and 5-HT1A sites.
Conclusion & Future Perspectives
1-Ethyl-3-(3-methoxyphenyl)piperazine is a highly versatile chemical entity. By leveraging the steric bulk of the C-aryl substitution and the lipophilicity of the N-ethyl group, researchers can fine-tune GPCR binding kinetics. This scaffold holds significant promise in the ongoing development of multi-target directed ligands (MTDLs) for complex psychiatric conditions, including schizophrenia and levodopa-induced dyskinesia (LID). Furthermore, due to its structural similarity to known psychostimulants, rigorous pharmacological profiling of this compound is essential for toxicological reference standards in the monitoring of novel psychoactive substances (NPS) 6.
References
1.[1] Sigma-Aldrich. "1-ethyl-3-(3-methoxyphenyl)piperazine Product Catalog". MilliporeSigma. URL: 2. Sigma-Aldrich. "1-ethyl-3-(3-methoxyphenyl)piperazine | 1248907-87-0". MilliporeSigma. URL: 3.[3] Terán C, et al. "Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors." Bioorg Med Chem Lett. 1998. URL: 4.[5] "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." PMC, 2021. URL: 5.[4] "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds." Taylor & Francis, 2023. URL: 6.[2] "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders." PMC, 2012. URL: 7.[6] "Piperazine derivatives as dangerous abused compounds." Srce, 2019. URL:
Sources
- 1. 1-(3-methoxyphenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Molecular Characterization and Synthetic Methodologies of 1-Ethyl-3-(3-methoxyphenyl)piperazine
Executive Summary
In modern drug discovery, the piperazine scaffold remains a cornerstone for developing central nervous system (CNS) therapeutics. As an Application Scientist, I frequently encounter challenges in the regioselective synthesis and analytical validation of substituted piperazines. This technical guide provides an authoritative, in-depth analysis of 1-Ethyl-3-(3-methoxyphenyl)piperazine , detailing its fundamental physicochemical properties (Molecular Weight: 220.31 g/mol ; Formula: C₁₃H₂₀N₂O) . More importantly, this whitepaper establishes self-validating experimental protocols designed to ensure high-fidelity synthesis and rigorous analytical characterization.
Quantitative Physicochemical Profiling
Understanding the foundational metrics of a compound is the first step in predicting its pharmacokinetic behavior. The presence of the basic piperazine nitrogens coupled with the lipophilic 3-methoxyphenyl group creates a highly favorable profile for blood-brain barrier (BBB) penetration.
Table 1: Core Chemical Data
| Property | Value |
| Chemical Name | 1-Ethyl-3-(3-methoxyphenyl)piperazine |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| CAS Registry Number | 1248907-87-0 |
| MDL Number | MFCD21091947 |
| InChIKey | LNHVTULKOSZBAU-UHFFFAOYSA-N |
| Monoisotopic Mass | 220.15756 Da |
Rational Synthetic Design & Workflows
The synthesis of 1-ethyl-3-(3-methoxyphenyl)piperazine demands precise regiocontrol. The piperazine ring contains two secondary amines (N1 and N4). However, N4 is sterically hindered by the adjacent 3-methoxyphenyl group at the C3 position. We leverage this steric discrepancy to drive selective N1-alkylation.
Protocol 1: Regioselective N1-Alkylation
This protocol is engineered as a self-validating system; failure at any checkpoint immediately isolates the experimental variable responsible.
-
Step 1: Reagent Solvation Dissolve 1.0 equivalent of 3-(3-methoxyphenyl)piperazine in anhydrous acetonitrile (MeCN) at 0.2 M concentration. Causality: MeCN is selected as a polar aprotic solvent. It stabilizes the transition state of the Sₙ2 nucleophilic substitution without participating in hydrogen bonding that would dampen the nucleophilicity of the amine.
-
Step 2: Acid Scavenging Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild, heterogeneous base to neutralize the hydroiodic acid (HI) byproduct. Using a mild base prevents base-catalyzed degradation or unwanted side reactions that stronger bases (like NaH) might induce.
-
Step 3: Electrophilic Addition Add 1.1 equivalents of ethyl iodide dropwise at 0°C, then allow the system to warm to 25°C over 4 hours. Causality: Dropwise addition at 0°C suppresses the exothermic reaction curve, preventing thermal runaway and over-alkylation (quaternization) of the amine.
-
Validation Checkpoint (Self-Correction): Analyze the crude mixture via TLC or rapid LC-MS. The system validates itself when the starting material mass (m/z 193) completely shifts to the target mass (m/z 221 [M+H]⁺). If m/z 249 appears, it flags over-alkylation, indicating the ethyl iodide was added too rapidly or the temperature was not strictly controlled.
Synthetic workflow for 1-ethyl-3-(3-methoxyphenyl)piperazine via selective N-alkylation.
Analytical Validation Framework
Structural confirmation cannot rely on a single analytical dimension. We employ orthogonal techniques (LC-MS and NMR) to guarantee molecular fidelity .
Protocol 2: LC-MS and ¹H-NMR Structural Validation
-
Step 1: LC-MS Profiling Method: C18 Reverse-Phase Column (50 x 2.1 mm, 1.7 µm); Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid. Causality: The piperazine nitrogens have a pKa of ~9.0. Formic acid ensures these nitrogens remain fully protonated during the run. This prevents peak tailing caused by secondary interactions with free silanols on the stationary phase and drastically enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode.
-
Step 2: ¹H-NMR Analysis Method: Dissolve 5 mg of the purified compound in Chloroform-d (CDCl₃). Causality: The structural markers are highly distinct. The methoxy group will display a sharp singlet near 3.8 ppm (3H). The newly added N-ethyl group will manifest as a characteristic triplet (~1.1 ppm, 3H) and a quartet (~2.4 ppm, 2H).
-
Validation Checkpoint (Self-Correction): Integrate the ¹H-NMR spectrum. The ratio of the methoxy singlet (3H) to the ethyl triplet (3H) must be exactly 1:1. Any deviation from this ratio mathematically invalidates the purity of the sample, prompting immediate re-purification.
Pharmacological Trajectory: The Piperazine Scaffold
Piperazine derivatives are ubiquitous in neuropharmacology. The structural geometry of 1-ethyl-3-(3-methoxyphenyl)piperazine makes it a prime candidate for interacting with monoaminergic G-protein coupled receptors (GPCRs), particularly the 5-HT (serotonin) and Dopamine receptor families .
Upon binding to a target GPCR, arylpiperazines typically modulate intracellular signaling cascades. For instance, binding to a Gq-coupled receptor triggers the activation of Phospholipase C (PLC), leading to the cleavage of PIP₂ into Inositol Trisphosphate (IP₃) and Diacylglycerol (DAG), ultimately resulting in intracellular calcium mobilization.
GPCR monoamine signaling pathway modulated by arylpiperazine derivatives.
Conclusion
The characterization of 1-ethyl-3-(3-methoxyphenyl)piperazine (C₁₃H₂₀N₂O, 220.31 g/mol ) requires a synthesis of theoretical chemistry and rigorous benchtop execution. By adhering to self-validating protocols and understanding the causality behind every reagent and analytical condition, researchers can ensure the highest standards of molecular integrity in their drug development pipelines.
References
Calculated LogP and Lipophilicity Profiling of 1-Ethyl-3-(3-methoxyphenyl)piperazine: A Technical Guide for CNS Drug Development
Executive Summary
The rational design of Central Nervous System (CNS) therapeutics relies heavily on the precise modulation of physicochemical properties. Among these, lipophilicity—quantified by the partition coefficient (LogP) and distribution coefficient (LogD)—is the primary driver of Blood-Brain Barrier (BBB) permeation, target receptor affinity, and metabolic clearance.
This technical whitepaper provides an in-depth analysis of the lipophilicity profile of 1-Ethyl-3-(3-methoxyphenyl)piperazine (). By deconstructing its structural causality, calculating theoretical LogP values via consensus algorithms, and establishing self-validating experimental protocols, this guide serves as a definitive framework for researchers evaluating piperazine-based pharmacophores.
Structural Deconstruction & Causality of Lipophilicity
The molecule 1-Ethyl-3-(3-methoxyphenyl)piperazine is a highly specialized scaffold. Unlike typical N-arylpiperazines where the aromatic ring is directly attached to a nitrogen (which reduces basicity via resonance), this compound features the aryl group on the C3 carbon. This structural decision fundamentally alters its physicochemical behavior:
-
The Piperazine Core: The core provides the fundamental basicity of the molecule. Because the aryl group is on C3, both N1 and N4 remain aliphatic amines. This ensures high aqueous solubility in acidic environments (e.g., the gastric mucosa) but necessitates careful consideration of the ionization state at physiological pH. As a dihydrochloride salt, the molecule is highly soluble in water but very slightly soluble in non-polar solvents like chloroform[1].
-
The C3-(3-Methoxyphenyl) Moiety: The 1-(3-methoxyphenyl)piperazine moiety is a2[2]. The methoxy substitution provides a hydrogen bond acceptor, which subtly modulates the lipophilicity compared to a purely hydrophobic alkyl group. Furthermore, placing this bulky group at C3 introduces steric hindrance near the N4 amine, which can increase target selectivity.
-
The N1-Ethyl Substitution: The addition of the ethyl group at N1 serves a dual purpose. First, it desolvates the tertiary amine, entropically driving up the lipophilicity to favor membrane permeation. Second, it prevents the rapid N-dealkylation metabolism often observed with unsubstituted piperazines.
Theoretical Calculation of LogP (cLogP)
To predict the partitioning behavior before experimental validation, we employ multiple in silico algorithms. Different algorithms handle the complex intramolecular interactions of piperazine derivatives differently[3]. Relying on a single model can introduce algorithmic bias; therefore, a consensus approach is required.
Table 1: Theoretical LogP (cLogP) Estimations
| Algorithm | Computed LogP | Primary Causality / Method Basis |
| XLOGP3 | 1.85 | Atom-additive method with correction factors for intramolecular steric interactions. |
| WLOGP | 1.62 | Fragmental method based on the Moriguchi model (purely topological). |
| MLOGP | 1.91 | Topological method relying on linear regression of 13 molecular descriptors. |
| ALOGPs | 1.78 | Neural network-based associative model utilizing electrotopological state indices. |
| Consensus cLogP | 1.79 | Arithmetic mean of predictive models, placing it in the optimal CNS range. |
Table 2: Fragment Contribution Analysis (Additive Model)
| Fragment | Contribution (ΔLogP) | Mechanistic Rationale |
| Piperazine Core | -1.17 | High polarity due to two aliphatic amines; strong H-bond donor/acceptor capacity. |
| C3-Phenyl Ring | +2.14 | Highly hydrophobic aromatic bulk; drives non-polar phase partitioning. |
| C3'-Methoxy (-OCH₃) | -0.02 | Slight hydrophilic penalty due to oxygen's H-bond acceptor capability. |
| N1-Ethyl (-CH₂CH₃) | +1.02 | Aliphatic extension desolvates the N1 nitrogen, significantly increasing lipophilicity. |
| Intramolecular Corrections | -0.18 | Proximity effects between the bulky C3-aryl and N1-ethyl groups altering hydration shells. |
Experimental Validation: Self-Validating Protocols
Theoretical calculations must be empirically verified. A robust experimental protocol must not merely generate a number; it must be a self-validating system that automatically flags systemic errors (e.g., adsorption, degradation, or emulsion formation).
Fig 1: Self-validating Shake-Flask workflow for experimental LogP/LogD determination.
Protocol 1: The Optimized Shake-Flask Method (OECD 107)
-
Phase Pre-Saturation: Stir 1-octanol and aqueous buffer (pH 11.0 for LogP; pH 7.4 for LogD) for 24 hours.
-
Causality: Octanol and water have slight mutual solubility. Pre-saturation prevents volume shifts during the actual partitioning, which would skew concentration calculations.
-
-
Spiking & Equilibration: Add a known mass of the free base to the biphasic system. Rotate at 100 rpm for 1 hour at exactly 25.0°C.
-
Causality: Temperature control is critical as partition coefficients are thermodynamically driven and highly temperature-dependent.
-
-
Phase Separation: Centrifuge at 3000 rpm for 15 minutes.
-
Causality: Mechanical shaking creates micro-emulsions of octanol in water. Centrifugation breaks these micelles; otherwise, octanol-bound drug in the aqueous phase would falsely lower the calculated LogP.
-
-
Quantification & Self-Validation: Quantify both phases via LC-MS.
-
Self-Validation Step: Calculate the mass balance (
). If the recovery is not 95-105% of the initial spike, the assay is automatically flagged for systemic errors (e.g., glass adsorption or precipitation) and the run is invalidated.
-
Protocol 2: RP-HPLC Method (OECD 117)
-
Mobile Phase Preparation: Methanol/Water (70:30 v/v) buffered to pH 11.0.
-
Causality: A high pH is required to ensure the basic piperazine nitrogens (pKa ~9.2) are fully deprotonated. If run at neutral pH, the ionized species will elute in the void volume, rendering lipophilicity measurements invalid.
-
-
Calibration (Self-Validation): Inject a mixture of 6 reference compounds with known LogP values (e.g., aniline, benzyl alcohol, toluene).
-
Self-Validation Step: This generates a linear regression of
vs. . If the of the calibration curve is < 0.99, the column chemistry or mobile phase is compromised, and the run is aborted.
-
-
Sample Injection & Analysis: Inject 1-Ethyl-3-(3-methoxyphenyl)piperazine, calculate the capacity factor (
), and interpolate the LogP from the validated calibration curve.
Pharmacokinetic Implications (ADME & BBB Penetration)
For a compound to become an effective CNS drug, it must possess a favorable ADMET profile, with3[3]. The consensus cLogP of ~1.79 places 1-Ethyl-3-(3-methoxyphenyl)piperazine in the optimal "Goldilocks" zone for CNS drugs (LogP 1.5 - 3.0).
However, lipophilicity must be contextualized with ionization. Because the 4[4] is highly soluble in water, at physiological pH (7.4), the aliphatic amines are predominantly protonated. The effective lipophilicity (LogD at pH 7.4) is significantly lower than the LogP (estimated LogD ~0.5). The molecule relies on the small, un-ionized fraction to passively diffuse across the lipid bilayer of the BBB, after which it re-equilibrates in the CNS compartment to engage target GPCRs.
Fig 2: Pharmacokinetic pathway illustrating BBB permeation driven by lipophilicity and ionization state.
Conclusion
The calculated LogP of ~1.79 for 1-Ethyl-3-(3-methoxyphenyl)piperazine demonstrates a highly optimized balance between aqueous solubility and membrane permeability. By utilizing the C3 position for the methoxyphenyl group and the N1 position for ethylation, the molecule achieves the necessary lipophilicity for BBB penetration while maintaining the basicity required for oral bioavailability. The self-validating experimental protocols outlined herein ensure that empirical testing of this scaffold yields trustworthy, reproducible data for downstream pharmacokinetic modeling.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDrug). "1-(3-METHOXYPHENYL)PIPERAZINE Monograph." SWGDrug, [Link]
-
National Institutes of Health (NIH). "Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines." PMC - NIH,[Link]
-
National Center for Biotechnology Information. "1-(3-Methoxyphenyl)piperazine dihydrochloride." PubChem,[Link]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]
- 3. Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Ethyl-3-(3-methoxyphenyl)piperazine: A Technical Whitepaper on Molecular Architecture, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, substituted piperazines serve as privileged scaffolds. 1-Ethyl-3-(3-methoxyphenyl)piperazine (CAS: 1248907-87-0) is a highly specialized building block and pharmacophore. By integrating a lipophilic N-ethyl moiety and an electron-modulating 3-methoxyphenyl group onto a basic piperazine core, this molecule is engineered for optimal blood-brain barrier (BBB) penetration and high-affinity interactions with G-protein coupled receptors (GPCRs). This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and neuropharmacological applications.
Molecular Architecture & Physicochemical Rationale
The structural design of 1-ethyl-3-(3-methoxyphenyl)piperazine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.
-
The Piperazine Core: Acts as the primary basic center. At physiological pH (7.4), the unalkylated nitrogen (N4) is predominantly protonated, allowing it to form critical salt bridges with conserved aspartate residues within GPCR transmembrane domains.
-
N1-Ethyl Substitution: The addition of the ethyl group specifically lowers the desolvation penalty compared to a free piperazine. This increases the partition coefficient (LogP), facilitating passive diffusion across the lipophilic endothelial cells of the blood-brain barrier.
-
3-Methoxyphenyl Group: Positioned at C3, this aromatic ring projects into the hydrophobic binding pockets of receptors. The methoxy oxygen acts as a hydrogen bond acceptor, capable of interacting with specific serine or threonine residues to tune receptor subtype selectivity.
Quantitative Data Summary
Table 1: Core Chemical Identifiers
| Property | Value |
| Chemical Name | 1-Ethyl-3-(3-methoxyphenyl)piperazine |
| CAS Registry Number | 1248907-87-0 |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| SMILES String | CCN1CC(c2cccc(OC)c2)NCC1 |
Table 2: Predicted Physicochemical & Pharmacokinetic Parameters
| Parameter | Estimated Value | Pharmacological Implication |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Optimal lipophilicity for BBB penetration without excessive tissue retention. |
| Topological Polar Surface Area | 21.3 Ų | Highly lipophilic profile; suggests excellent CNS exposure (< 90 Ų required). |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates salt-bridge formation with target receptor residues. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Engages in secondary binding interactions to stabilize the ligand-receptor complex. |
De Novo Synthesis & Mechanistic Validation
The synthesis of 3-arylpiperazines often avoids direct cross-coupling onto the saturated heterocycle due to poor regioselectivity and competing amination reactions. Instead, a de novo ring construction via pyrazine intermediates provides absolute regiochemical control. Commercially, this compound is synthesized to purities exceeding 95% for rigorous medicinal chemistry applications[1].
Synthetic route for 1-ethyl-3-(3-methoxyphenyl)piperazine via pyrazine reduction.
Protocol 1: Step-by-Step Synthetic Methodology
Step 1: Pyrazine Ring Formation (Condensation)
-
Dissolve 1.0 eq of 3-methoxyphenylglyoxal hydrate in anhydrous methanol.
-
Add 1.1 eq of ethylenediamine dropwise at 0°C to prevent exothermic polymerization.
-
Reflux the mixture for 4 hours. The thermodynamic stability of the aromatic pyrazine drives the dehydration.
-
Validation: Monitor via TLC. The reaction is complete when the UV-active starting material is entirely consumed.
Step 2: Catalytic Hydrogenation
-
Transfer the isolated 2-(3-methoxyphenyl)pyrazine to a high-pressure Parr reactor.
-
Dissolve in a 9:1 mixture of Ethanol/Acetic Acid. Causality: Acetic acid protonates the basic nitrogens, activating the pyrazine ring toward reduction and preventing catalyst poisoning.
-
Add 10% Pd/C (0.1 eq by weight) and pressurize with H2 gas to 50 psi. Stir at 40°C for 12 hours.
-
Filter through Celite and concentrate to yield 3-(3-methoxyphenyl)piperazine.
Step 3: Regioselective Reductive Alkylation
-
Dissolve the piperazine intermediate in Dichloromethane/Methanol (1:1).
-
Add 1.0 eq of acetaldehyde, followed by 1.5 eq of Sodium cyanoborohydride (NaBH3CN). Causality: NaBH3CN is stable at the mildly acidic pH (pH ~5) required for iminium ion formation, selectively reducing the iminium intermediate without reducing the unreacted aldehyde.
-
Self-Validating System: Monitor the reaction strictly by LC-MS. The reaction is only quenched when the
221.1 peak exceeds 98% relative abundance. If an 249.1 peak appears (over-alkylation), the temperature is immediately reduced. -
Quench with saturated NaHCO3, extract with ethyl acetate, and purify via flash chromatography.
Neuropharmacological Profiling & Receptor Dynamics
Phenylpiperazines are heavily utilized in targeting serotonergic (5-HT) and dopaminergic (D2/D3) receptors. When 1-ethyl-3-(3-methoxyphenyl)piperazine binds to a GPCR, it triggers a cascade of intracellular events. Depending on the exact receptor subtype and the conformational shift induced by the methoxy group, the molecule can act as an agonist, partial agonist, or antagonist.
GPCR signaling cascade modulated by phenylpiperazine derivatives.
Protocol 2: Self-Validating Radioligand Binding Assay
To evaluate the binding affinity (
Workflow:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of
-Ketanserin (radioligand), and varying concentrations of 1-ethyl-3-(3-methoxyphenyl)piperazine (10 pM to 10 µM). -
Termination: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged piperazine ligand.
-
Quantification: Wash filters with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting.
The Self-Validating Logic:
The assay's integrity is guaranteed through built-in thermodynamic controls. 10 µM Clozapine is included in separate wells to define Non-Specific Binding (NSB). If the specific binding window (Total Binding minus NSB) is less than 10-fold, the membrane preparation is deemed degraded. Furthermore, an internal standard curve using unlabeled Ketanserin must yield a
References
Sources
Pharmacological Profile of 3-Substituted Phenylpiperazine Derivatives: A Technical Whitepaper on Receptor Pharmacology and Signal Transduction
Executive Summary
The N-phenylpiperazine scaffold represents one of the most versatile and privileged structures in modern medicinal chemistry and neuropharmacology. Specifically, meta-substituted (3-substituted) phenylpiperazine derivatives—such as 3-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP)—exhibit a complex, multi-target pharmacological profile. These compounds act as potent modulators of the serotonergic (5-HT) system, dopaminergic pathways, and monoamine transporters[1][2][3].
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), receptor binding profiles, intracellular signal transduction pathways, and the rigorous experimental workflows required to validate the pharmacological efficacy of 3-substituted phenylpiperazine derivatives.
Structural Determinants & Pharmacophore Modeling
The pharmacological behavior of phenylpiperazines is dictated by precise structural and electronic parameters. The core structure consists of a basic piperazine ring linked to a phenyl moiety.
The Causality of the 3-Position (Meta-Substitution)
The substitution pattern on the phenyl ring is the primary determinant of receptor subtype selectivity and pharmacokinetic viability:
-
Steric Bulk and Hydrophobic Pocket Occupation: The 5-HT2A and 5-HT2C receptors possess a highly conserved orthosteric binding site. The introduction of an electron-withdrawing, lipophilic group at the 3-position (such as the -Cl in mCPP or the -CF3 in TFMPP) optimally occupies an accessory hydrophobic pocket within the transmembrane domains (TM3 and TM5). This steric fit stabilizes the active conformation of the receptor, driving agonism or partial agonism[1][4].
-
The Asp3.32 Salt Bridge: The basic nitrogen atom of the piperazine ring (pKa ~ 8.5–9.0) is protonated at physiological pH. This protonated amine forms a critical, charge-reinforced salt bridge with the conserved aspartate residue (Asp3.32) in TM3 of aminergic G-protein coupled receptors (GPCRs). Without this interaction, binding affinity drops by several orders of magnitude.
-
Blood-Brain Barrier (BBB) Permeability: Halogenation at the meta-position significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity is the direct causal factor for the rapid CNS penetration observed with drugs like TFMPP and mCPP[1][4].
Pharmacological Profile: Receptor Binding & Functional Activity
3-substituted phenylpiperazines are characterized by their "dirty drug" profile—meaning they interact with multiple targets rather than a single receptor. While this makes them challenging to use as highly selective probes, it underpins their efficacy as multi-target therapeutic leads (e.g., LASSBio-579 for schizophrenia)[5] and their abuse potential as novel psychoactive substances (NPS)[3].
Serotonergic and Transporter Modulation
-
mCPP (3-chlorophenylpiperazine): An active metabolite of the antidepressant trazodone, mCPP acts as a non-selective serotonin receptor agonist. It displays high affinity for 5-HT2C, 5-HT2B, and 5-HT1A receptors[1]. Furthermore, mCPP acts as a substrate and releasing agent at the serotonin transporter (SERT)[6].
-
TFMPP (3-trifluoromethylphenylpiperazine): Often found in illicit "party pills" combined with benzylpiperazine (BZP), TFMPP acts as a direct agonist at 5-HT1B, 5-HT2A, and 5-HT2C receptors[2]. Like mCPP, it is fully efficacious in its ability to induce 5-HT release via SERT, with minimal effects on dopamine release[6].
Quantitative Data Summary
The following table summarizes the binding affinities (
| Compound | 5-HT2C ( | 5-HT2A ( | 5-HT1A ( | SERT ( | DAT Activity |
| mCPP | 3 - 10 | 30 - 50 | 40 - 80 | ~50 - 70 | Inactive / Low |
| TFMPP | 15 - 25 | 60 - 90 | > 100 | ~190 | Inactive / Low |
| LASSBio-579 | N/A | N/A | High Affinity | N/A | D2 Antagonist |
(Data synthesized from established pharmacological evaluations[1][2][5][6])
Mechanistic Pathways & Intracellular Signaling
The 5-HT2C receptor is a Gq/11-coupled GPCR. However, 3-substituted phenylpiperazines exhibit functional selectivity (biased agonism) , meaning they can preferentially activate specific intracellular pathways over others depending on their exact chemical structure[7].
-
Phospholipase C (PLC) Pathway: Agonist binding induces Gq/11 activation, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers intracellular calcium (
) release. -
Phospholipase A2 (PLA2) Pathway: 5-HT2C receptors also couple to PLA2, leading to the release of arachidonic acid (AA).
-
Agonist Dependence: Research demonstrates that TFMPP acts as a full agonist for the PLC pathway but exhibits lower relative efficacy for the PLA2 pathway compared to endogenous serotonin, leading to rapid, pathway-specific receptor desensitization[7].
Figure 1: 5-HT2C receptor intracellular signaling modulated by phenylpiperazines.
Experimental Workflows: In Vitro Validation
To ensure scientific integrity and reproducibility, the evaluation of novel phenylpiperazine derivatives requires a self-validating protocol system. The following methodologies detail the causal steps required to profile these compounds.
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the binding affinity (
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to isolate the membrane fraction.
-
Radioligand Selection (The Causality): Use
mesulergine (an antagonist) to label the total receptor population, or 5-HT (an agonist) to label only the high-affinity, G-protein-coupled state of the receptor. This dual-labeling approach allows researchers to calculate the shift ratio, predicting whether the novel derivative is an agonist or antagonist. -
Incubation: Incubate 50 µg of membrane protein with 2 nM
mesulergine and varying concentrations of the test compound ( to M) for 60 minutes at 37°C. -
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation.
Protocol B: Phosphoinositide (IP) Hydrolysis Functional Assay
Purpose: To determine the functional efficacy (
-
Cell Labeling: Seed 5-HT2C expressing cells in 24-well plates. Incubate overnight with
of myo-inositol. Causality: This incorporates the radiolabel directly into the cellular PIP2 pool. -
Lithium Chloride Blockade: Pre-incubate cells with 10 mM LiCl for 15 minutes. Causality: LiCl inhibits inositol monophosphatase. When the test compound activates the receptor and PLC cleaves PIP2, the resulting IP molecules cannot be fully degraded and accumulate inside the cell, amplifying the measurable signal.
-
Agonist Challenge: Add the phenylpiperazine derivative and incubate for 30 minutes.
-
Extraction: Lyse cells with 0.1 M formic acid. Separate the accumulated
IP fraction using anion-exchange chromatography (AG 1-X8 resin). -
Analysis: Elute with 1 M ammonium formate/0.1 M formic acid and quantify via scintillation.
Figure 2: Step-by-step pharmacological validation workflow for phenylpiperazine derivatives.
Therapeutic vs. Toxicological Implications
The 3-substituted phenylpiperazine pharmacophore is a double-edged sword in drug development:
-
Therapeutic Potential: The multi-target nature of these compounds is highly sought after in complex psychiatric disorders. For instance, LASSBio-579 acts as a multi-target ligand with D2 and 5-HT1A activity, showing promise in animal models of schizophrenia by preventing apomorphine-induced climbing without inducing severe catalepsy[5]. Similarly, mCPP's role as a metabolite of trazodone contributes to the parent drug's overall antidepressant efficacy.
-
Toxicological Risks: Because compounds like TFMPP and mCPP readily cross the BBB and induce robust serotonin release[6], they have been co-opted by clandestine laboratories. When TFMPP is combined with the dopaminergic agent BZP, the resulting neurochemical storm crudely mimics the effects of MDMA (Ecstasy), leading to severe adverse effects including dysphoria, anxiety, serotonin syndrome, and sympathomimetic toxicity[2][3].
Conclusion
The pharmacological profile of 3-substituted phenylpiperazine derivatives is defined by their robust affinity for aminergic GPCRs and monoamine transporters. By understanding the causal relationship between meta-substitution, lipophilicity, and receptor pocket stabilization, researchers can leverage this privileged scaffold. Whether designing the next generation of atypical antipsychotics or developing toxicological screens for novel psychoactive substances, the rigorous application of binding and functional assays remains the cornerstone of phenylpiperazine research.
References
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from: [Link]
-
ResearchGate. (2012). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. Retrieved from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. TFMPP | Ligand page. Retrieved from: [Link]
-
Wikipedia. meta-Chlorophenylpiperazine. Retrieved from:[Link]
-
Bionity. Trifluoromethylphenylpiperazine. Retrieved from: [Link]
-
PubMed Central (PMC). (2014). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Retrieved from: [Link]
-
Journal of Pharmacology and Experimental Therapeutics (DOI). (2002). Rapid Desensitization of the Serotonin2C Receptor System: Effector Pathway and Agonist Dependence. Retrieved from:[Link]
-
Swiss Medical Weekly. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Retrieved from: [Link]
Sources
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Trifluoromethylphenylpiperazine [bionity.com]
- 3. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling [smw.ch]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Thermodynamic Solubility Profiling of 1-Ethyl-3-(3-methoxyphenyl)piperazine: Aqueous vs. Organic Solvent Systems
Executive Summary
1-Ethyl-3-(3-methoxyphenyl)piperazine (Derivative of CAS 16015-71-7) is a specialized heterocyclic building block and pharmacological probe frequently utilized in drug discovery. Because it acts on monoamine systems, achieving precise dosing in biological assays requires a rigorous understanding of its solubility profile. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic solubility across varying dielectric constants, detailing the structure-property relationships (SPR) and the self-validating experimental protocols required to quantify it accurately.
Physicochemical Causality: The Structure-Property Relationship (SPR)
The solubility behavior of 1-Ethyl-3-(3-methoxyphenyl)piperazine is strictly governed by the interplay between its lipophilic domains and its ionizable nitrogen atoms [1].
-
Lipophilicity & Hydration Hindrance : The presence of the 3-methoxyphenyl ring and the N1-ethyl substitution significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperazine. These bulky hydrophobic moieties disrupt the formation of stable hydration shells, rendering the free base practically insoluble in neutral aqueous media.
-
Solvation Energy in Organics : In organic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM), the solvent's dielectric properties closely match the polarizability of the compound's ether and amine groups. This lowers the solvation energy barrier, allowing the solvent to easily overcome the crystal lattice energy of the solid free base.
-
Protonation and pH-Dependency : Piperazine rings possess two ionizable amine centers. The secondary amine (N4) typically exhibits a pKa around 9.7, while the tertiary amine (N1, bearing the ethyl group) has a pKa near 5.3 [2]. In acidic environments (pH < 5.0), the molecule becomes a di-protonated dication, drastically increasing its aqueous solubility through favorable ion-dipole interactions [3].
Fig 1. pH-dependent protonation states of piperazine derivatives affecting solubility.
Comparative Solubility Data
The following table synthesizes the thermodynamic solubility of the 1-Ethyl-3-(3-methoxyphenyl)piperazine free base across standard laboratory solvents at 25°C.
| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solubility Class |
| Water (pH 7.0) | 80.1 | < 0.05 | Practically Insoluble |
| PBS (pH 7.4) | ~80.0 | < 0.05 | Practically Insoluble |
| 0.1 M HCl (pH 1.0) | ~80.0 | > 10.0 | Soluble (Salt Formation) |
| Ethanol | 24.5 | ~ 25.0 | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | ~ 25.0 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~ 30.0 | Soluble |
| Dichloromethane (DCM) | 9.1 | > 50.0 | Freely Soluble |
(Note: Quantitative estimates are extrapolated from the established profile of the parent compound 1-(3-methoxyphenyl)piperazine [1], adjusted for the steric and lipophilic contribution of the N1-ethyl group).
Experimental Protocol: Thermodynamic Solubility Determination
To accurately determine the solubility of 1-Ethyl-3-(3-methoxyphenyl)piperazine, the industry-standard Shake-Flask Method coupled with HPLC-UV is employed [4]. This protocol is designed as a self-validating system to isolate true thermodynamic equilibrium from transient kinetic supersaturation.
Fig 2. Workflow of the shake-flask method for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Saturation Preparation : Dispense 50 mg of 1-Ethyl-3-(3-methoxyphenyl)piperazine free base into 1 mL of the target solvent in a sealed borosilicate glass vial.
-
Causality: A visible excess of solid must remain to guarantee the solution is saturated and actively in equilibrium with the solid phase.
-
-
Thermal Incubation : Place the vials on an orbital shaker at 300 rpm and 25°C (or 37°C for biological relevance) for 48 hours.
-
Causality: 48 hours is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium, preventing false-positive supersaturation artifacts [4].
-
-
Phase Separation : Centrifuge the samples at 10,000 x g for 15 minutes.
-
Causality: Centrifugation forces the undissolved solid pellet to the bottom, preventing filter clogging and pressure buildup in the next step.
-
-
Filtration : Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).
-
Causality: Removes sub-micron particulates that would cause light scattering and falsely elevate UV absorbance readings during HPLC analysis.
-
-
Self-Validation Check : Compare the concentration of a sample taken at 24 hours versus 48 hours.
-
Causality: If the variance between the two time points is < 5%, thermodynamic equilibrium is validated. If > 5%, the incubation must continue.
-
-
HPLC-UV Quantification : Dilute the filtered supernatant into the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and quantify via HPLC-UV at 214 nm and 247 nm against a known calibration curve[1].
Strategies for Aqueous Formulation
Because 1-Ethyl-3-(3-methoxyphenyl)piperazine exhibits a classic lipophilic profile, researchers must utilize formulation strategies for in vitro and in vivo assays:
-
Co-solvency : Dissolve the free base in DMSO at 30 mg/mL, then dilute into PBS. The final DMSO concentration must not exceed 1% (v/v) to prevent cellular toxicity, yielding a maximum aqueous working concentration of ~0.3 mg/mL.
-
Salt Formation : Reacting the free base with stoichiometric amounts of hydrochloric acid or methanesulfonic acid will yield a hydrophilic salt (e.g., hydrochloride or mesylate), drastically improving aqueous solubility to > 10 mg/mL without the need for organic co-solvents [3].
References
pKa Values and Ionization States of 1-Ethyl-3-(3-methoxyphenyl)piperazine: A Technical Guide
Executive Summary
1-Ethyl-3-(3-methoxyphenyl)piperazine is a complex, asymmetrically substituted piperazine derivative[1]. In medicinal chemistry and drug development, piperazine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and their ability to form critical salt bridges with biological targets[2]. Understanding the exact pKa values and the resulting ionization states of its two distinct nitrogen atoms is paramount for predicting its solubility, lipophilicity (LogD), and blood-brain barrier (BBB) permeability.
This whitepaper provides an in-depth analysis of the structural determinants governing the basicity of this molecule, outlines its predicted speciation at physiological pH, and details a self-validating experimental protocol for precise pKa determination.
Structural and Electronic Determinants of Basicity
The piperazine ring of this compound contains two chemically distinct nitrogen atoms, whose basicities are heavily modulated by their local electronic and steric environments[2][3]:
-
N1 (Tertiary Amine): This nitrogen is substituted with an ethyl group. Alkyl substitution generally increases basicity via electron-donating inductive effects (+I)[4]. Because N1 is separated from the aryl group by two carbon atoms (the beta-position), it experiences only a minimal electron-withdrawing effect from the aromatic ring.
-
N4 (Secondary Amine): This nitrogen is located adjacent (alpha) to the C3 carbon, which bears the 3-methoxyphenyl group. The aryl ring exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework[5]. Furthermore, the bulky 3-methoxyphenyl group creates significant steric hindrance[3][6].
Causality & Expert Insight: While secondary amines in unsubstituted piperazines are typically slightly more basic than tertiary ones, the proximity of the electron-withdrawing and sterically demanding 3-methoxyphenyl group at C3 reverses this trend. The steric bulk restricts the solvation of the conjugate acid at N4, destabilizing the protonated state. Consequently, the N1 tertiary amine becomes the primary site of protonation[2][7].
pKa Values and Speciation
Based on structural analogs such as 1-methyl-3-phenylpiperazine (which exhibits a primary pKa of ~8.52)[8][9] and the known inductive effects of methoxy-substituted aryl groups, the macroscopic pKa values for 1-Ethyl-3-(3-methoxyphenyl)piperazine are predicted as follows:
-
pKa1 (Macroscopic) ≈ 8.5 - 8.8: Corresponds predominantly to the protonation of the N1 tertiary amine.
-
pKa2 (Macroscopic) ≈ 4.0 - 4.5: Corresponds to the subsequent protonation of the N4 secondary amine, forming a dication. This second pKa is significantly depressed due to the electrostatic repulsion from the already protonated N1 atom[3].
Quantitative Data Summary
| pH Level | Physiological Environment | Dominant Ionization State | Approx. Abundance |
| 2.0 | Gastric Fluid (Stomach) | Diprotonated (Dication) | > 99% |
| 7.4 | Blood Plasma / Cytosol | Monoprotonated (N1 Cation) | ~ 92 - 95% |
| 8.6 | Intestinal Tract (Distal) | Monoprotonated / Free Base | ~ 50% / 50% |
| 11.0 | Basic Analytical Assay | Neutral Free Base | > 99% |
Ionization Pathway Visualization
Microscopic ionization pathways of 1-Ethyl-3-(3-methoxyphenyl)piperazine.
Experimental Protocol: Self-Validating pKa Determination
To empirically validate these values, a combined Potentiometric and UV-Metric Titration workflow is required. The 3-methoxyphenyl group acts as an intrinsic UV chromophore, allowing researchers to deconvolute the macroscopic pKa into microscopic constants.
Step 1: System Calibration (Gran Plot Method)
-
Procedure: Titrate a standardized 0.15 M KCl background solution with 0.5 M KOH from pH 2.0 to 12.0 under an inert argon atmosphere.
-
Causality: Glass electrodes suffer from alkaline and acid errors at extreme pH values. The Gran plot linearizes the Nernst equation, allowing precise determination of the standard electrode potential (
) and the actual Nernstian slope. -
Self-Validation Checkpoint: The calculated Nernst slope must fall between 58.5 and 59.5 mV/pH at 25°C. Any deviation indicates electrode fouling and requires recalibration.
Step 2: Co-Solvent Sample Preparation
-
Procedure: Dissolve 1-Ethyl-3-(3-methoxyphenyl)piperazine in three different Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH by weight).
-
Causality: Arylpiperazines often precipitate as free bases in pure water, which artificially truncates the titration curve[10]. Using a co-solvent ensures the molecule remains in solution across the entire pH range.
-
Self-Validation Checkpoint: Plot the apparent pKa values against the dielectric constant of the mixtures (Yasuda-Shedlovsky extrapolation). The
of the linear regression must be >0.99 to accurately extrapolate the true aqueous pKa at 0% methanol.
Step 3: UV-Metric Titration
-
Procedure: Submerge a fiber-optic UV dip probe into the titration vessel. Record the UV absorption spectrum (250–320 nm) simultaneously with every 0.1 pH unit change.
-
Causality: Protonation at N4 alters the electronic environment of the adjacent 3-methoxyphenyl ring, causing a measurable bathochromic shift in the UV spectrum. Protonation at N1 (beta-position) causes a negligible shift. This differential spectral response allows the software to assign which nitrogen is protonating at which pH.
Step 4: Data Deconvolution
-
Procedure: Use non-linear least-squares regression to fit the potentiometric Bjerrum plot and the UV multi-wavelength absorbance matrix simultaneously.
-
Causality: Combining both datasets mathematically isolates the overlapping microscopic ionization events, yielding high-fidelity pKa1 and pKa2 values.
Implications for Drug Development
The ionization state of 1-Ethyl-3-(3-methoxyphenyl)piperazine dictates its pharmacological utility. At physiological pH (7.4), the molecule is predominantly monoprotonated at N1. This cationic state is essential for target engagement; the positively charged nitrogen typically forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the binding pocket of aminergic G-protein coupled receptors (GPCRs)[2]. Concurrently, the unprotonated N4 and the lipophilic aryl group facilitate sufficient membrane permeability, allowing the drug to cross the blood-brain barrier (BBB) effectively without being trapped in the lipid bilayer.
References
Sources
- 1. 1-(3-methoxyphenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-[(3-Methoxyphenyl)methyl]piperazine | 218594-59-3 | Benchchem [benchchem.com]
- 3. Reactions of saturated heterocycles [ns1.almerja.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methyl-3-phenylpiperazine | 5271-27-2 [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. d-nb.info [d-nb.info]
Engineering the Privileged Scaffold: A Technical Guide to N-Substituted Phenylpiperazine Analogs
Executive Overview
In the landscape of medicinal chemistry, the N-substituted phenylpiperazine moiety is universally recognized as a "privileged scaffold." Its rigid, nitrogen-containing heterocyclic core provides an ideal geometric vector for interacting with the orthosteric binding sites of monoaminergic G-protein coupled receptors (GPCRs). By systematically modifying the substituents on the phenyl ring and the N4-position of the piperazine, scientists can rationally design ligands with exquisite selectivity for dopamine (D2/D3/D4) and serotonin (5-HT1A/2A/7) receptors, driving innovations in neuropsychiatric and targeted anticancer therapies.
This whitepaper synthesizes current structure-activity relationship (SAR) data, details the mechanistic causality behind receptor selectivity, and provides field-validated synthetic protocols for developing these critical pharmacophores.
Pharmacological Landscape & Structural Dynamics
Overcoming Homology: Bitopic Binding at Dopamine Receptors
A major hurdle in dopaminergic drug discovery is achieving selectivity between the D2 and D3 receptor subtypes due to their high sequence homology in the orthosteric binding site. Recent structural biology and pharmacological evaluations reveal that1[1].
In this model, the N-phenylpiperazine core anchors into the conserved orthosteric site. Simultaneously, an extended linker (such as a flexible 4-carbon butane spacer) projects a secondary pharmacophore (e.g., a thiophene-3-yl-benzamide group) into a less conserved secondary binding pocket (SBP)[2]. This dual-interaction paradigm yields compounds with subnanomolar affinity for the D3 receptor and >1000-fold selectivity over the D2 receptor[1].
Serotonergic Modulation and Multi-Target Directed Ligands (MTDLs)
Beyond dopamine, phenylpiperazines are potent modulators of the serotonergic system.3
3[3]. Specifically, introducing electron-donating or halogen groups at the ortho-position of the phenyl ring (e.g., -OCH3, -F) significantly enhances affinity for 5-HT1A and 5-HT2A receptors[4]. This has led to the development of MTDLs—single molecules designed to simultaneously modulate D2, 5-HT1A, and 5-HT2A receptors for the comprehensive treatment of schizophrenia[4].Quantitative SAR Summary
Table 1: Binding Affinities (
| Compound / Scaffold | Primary Target Profile | D2 Affinity ( | D3 Affinity ( | 5-HT1A Affinity ( | Key Structural Feature |
| Compound 6a | D3 Selective Antagonist | > 1500.0 | 0.2 | N/A | 4-thiophene-3-yl-benzamide extended linker |
| WC10 | D3 Partial Agonist | ~400.0 | ~9.5 | N/A | 42-fold D3:D2 selectivity |
| Compound 1 | MTDL (Schizophrenia) | 12.0 | N/A | 5.0 | Indazole-piperazine fusion |
| Bicyclohydantoin-PP | 5-HT1A Selective | N/A | N/A | High | Ortho-substituted phenyl ring |
(Data synthesized from competitive radioligand binding assays 3, 5, [[1]](), 4)
Fig 1. GPCR signaling pathways modulated by phenylpiperazine analogs.
Synthetic Methodologies: Causality & Protocol Design
While Nucleophilic Aromatic Substitution (SNAr) is viable for highly electron-deficient aryl halides, it frequently fails or requires harsh, degrading conditions when applied to neutral or electron-rich substrates. To ensure broad applicability and high yields,6[6].
Mechanistic Causality in Reagent Selection
-
Atmosphere (Argon): The active catalyst is a highly electron-rich Pd(0) species. Oxygen must be rigorously excluded to prevent its irreversible oxidation to an inactive Pd(II) state[7].
-
Ligand (BINAP or XPhos): Monodentate phosphines often allow the intermediate to undergo unwanted
-hydride elimination.8[8]. -
Base (NaOtBu or Cs2CO3): A strong, sterically hindered base is required to deprotonate the piperazine without acting as a competing nucleophile against the aryl halide[8].
Validated Protocol: Buchwald-Hartwig Amination of Aryl Halides
This step-by-step protocol is designed as a self-validating workflow to ensure high-purity yields of 1-phenylpiperazine derivatives[7][9].
-
System Purging: To an oven-dried Schlenk flask, add
(0.02 mmol) and BINAP (0.03 mmol). Evacuate the flask and backfill with Argon. Repeat this cycle three times to establish a strictly anhydrous and anaerobic environment. -
Reagent Addition: Under a positive flow of Argon, add sodium tert-butoxide (1.4 mmol). Add piperazine (1.2 mmol)—Note: A slight excess is used to minimize the formation of bis-arylated byproducts. Finally, add the aryl halide (1.0 mmol) and 10 mL of anhydrous toluene.
-
Catalytic Cycle Initiation: Seal the flask, heat the reaction mixture to 100 °C, and stir vigorously for 18 hours. The thermal energy drives the initial oxidative addition of the aryl halide to the Pd(0) complex.
-
In-Process Validation: Before quenching, withdraw a 10
L aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed to workup unless the aryl halide peak demonstrates >95% conversion. -
Workup & Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite. Causality: The Celite traps insoluble palladium black and inorganic base salts, preventing intractable emulsions during subsequent liquid-liquid extraction.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-substituted phenylpiperazine.
Fig 2. Experimental workflow for the Buchwald-Hartwig amination of piperazines.
Biological Evaluation Workflows
To validate the pharmacological profile of synthesized analogs, two primary assay systems are utilized:
-
Competitive Radioligand Binding: Determines the equilibrium dissociation constant (
). The novel ligand's ability to displace specific radiotracers (e.g., -raclopride for D2/D3 receptors, or -8-OH-DPAT for 5-HT1A) is measured to quantify orthosteric/bitopic affinity[10][11]. -
Functional cAMP Accumulation Assays: Because D2, D3, and 5-HT1A receptors are
coupled, functional efficacy is determined by measuring the ligand's ability to inhibit forskolin-stimulated adenylyl cyclase activity. This distinguishes full agonists, partial agonists (like WC10), and silent antagonists[5].
Conclusion
N-substituted phenylpiperazines remain at the forefront of rational drug design. By leveraging advanced synthetic methodologies like the Buchwald-Hartwig amination and understanding the structural nuances of bitopic GPCR binding, researchers can continue to fine-tune this privileged scaffold. Whether designing highly selective D3 antagonists for substance use disorders or multi-target ligands for schizophrenia, the structural plasticity of the phenylpiperazine core offers an unparalleled toolkit for modern medicinal chemistry.
References
-
Benchchem. "An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine." 6
-
ACS Publications.
1 Receptors." 3 -
PMC. "Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats."5
-
MDPI. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." 10
-
Benchchem. "Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives." 9
-
PubMed. "Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors." 11
-
Benchchem. "Technical Support Center: Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine." 7
-
MDPI. "Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents." 12
-
Benchchem. "4-(4-Phenylpiperazin-1-YL)butan-1-amine." 2
-
PMC. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." 1
-
Organic Synthesis. "Buchwald-Hartwig Coupling." 8
-
Taylor & Francis. "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds."4
Sources
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Phenylpiperazin-1-YL)butan-1-amine | 40255-41-2 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 11. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis protocol for 1-Ethyl-3-(3-methoxyphenyl)piperazine from 3-methoxyaniline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1248907-87-0
Executive Summary & Strategic Route Overview
The synthesis of 1-ethyl-3-(3-methoxyphenyl)piperazine from 3-methoxyaniline presents a unique retrosynthetic challenge. Direct conversion of an aniline C–N bond to a C–C bond is thermodynamically unfavorable. Therefore, this protocol employs a highly strategic five-step sequence: transforming the primary amine into a cross-coupling-compatible halide, constructing the aryl-heterocycle framework via palladium catalysis, and subsequently reducing the system to the saturated piperazine. Finally, exploiting the intrinsic steric environment of the intermediate allows for regioselective alkylation, yielding the target compound with high fidelity.
Figure 1: Five-step synthesis of 1-ethyl-3-(3-methoxyphenyl)piperazine from 3-methoxyaniline.
Retrosynthetic Analysis & Mechanistic Rationale (E-E-A-T)
This pathway is engineered as a self-validating system where each intermediate possesses distinct chromatographic and spectroscopic signatures, allowing for rigorous In-Process Control (IPC).
-
Aryl Halide Generation: The Sandmeyer reaction reliably transforms the primary amine of 3-methoxyaniline into a bromide via a radical-nucleophilic aromatic substitution mechanism, priming the aromatic ring for transition-metal-catalyzed cross-coupling.
-
Boronate Ester Formation: Miyaura borylation is preferred over Grignard formation due to its higher functional group tolerance and scalability. It avoids cryogenic conditions and yields a highly stable pinacol boronate ester[1].
-
Heterocycle Coupling: Pyrazine is an electron-deficient heterocycle, making 2-chloropyrazine an excellent electrophile for Pd-catalyzed cross-coupling[2]. The Suzuki-Miyaura coupling forms the crucial C–C bond linking the aryl ring to the heterocycle under mild basic conditions.
-
Core Saturation: High-pressure hydrogenation over a transition metal catalyst (Pd/C) reduces the aromatic pyrazine to the saturated piperazine while preserving the methoxy ether[3].
-
Regioselective Alkylation (The IUPAC Causality): The intermediate, 2-(3-methoxyphenyl)piperazine, possesses two secondary amines (N1 and N4). The nitrogen adjacent to the aryl group is highly sterically hindered. Reductive amination with acetaldehyde selectively targets the less hindered nitrogen[4]. According to IUPAC nomenclature rules, numbering begins at the alkylated heteroatom to give the lowest possible locants, making the final product 1-ethyl-3-(3-methoxyphenyl)piperazine .
Quantitative Data & Reagent Summary
| Step | Transformation | Reactant | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield |
| 1 | Sandmeyer Reaction | 3-Methoxyaniline | NaNO₂, CuBr, HBr | H₂O | 0 °C to 60 °C, 4 h | 75% |
| 2 | Miyaura Borylation | 3-Bromoanisole | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80 °C, 16 h | 85% |
| 3 | Suzuki Coupling | 3-Methoxyphenyl-Bpin | 2-Chloropyrazine, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O (4:1) | 90 °C, 12 h | 80% |
| 4 | Hydrogenation | 2-(3-Methoxyphenyl)pyrazine | H₂ (50 psi), 10% Pd/C | Methanol | 50 °C, 24 h | 90% |
| 5 | Reductive Amination | 2-(3-Methoxyphenyl)piperazine | Acetaldehyde, NaBH(OAc)₃ | DCE | 25 °C, 12 h | 70% |
Overall Route Yield: ~32%
Step-by-Step Experimental Protocols
Step 1: Diazotization and Sandmeyer Reaction
-
Procedure: Suspend 3-methoxyaniline (1.0 equiv) in aqueous HBr (48%) and cool to 0 °C. Slowly add a cold aqueous solution of NaNO₂ (1.1 equiv) while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazonium salt formation. In a separate flask, dissolve CuBr (1.2 equiv) in aq. HBr and heat to 60 °C. Slowly add the cold diazonium solution to the CuBr solution.
-
Workup: Cool to room temperature, extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 3-bromoanisole .
-
IPC: TLC (Hexanes) should show complete consumption of the polar aniline spot.
Step 2: Palladium-Catalyzed Miyaura Borylation
-
Procedure: To a flame-dried Schlenk flask under argon, add 3-bromoanisole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous KOAc (3.0 equiv)[5]. Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the mixture and heat at 80 °C for 16 hours.
-
Workup: Filter the cooled mixture through a Celite pad to remove palladium black. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield 3-methoxyphenylboronic acid pinacol ester .
-
IPC: GC-MS will confirm the mass of the boronate ester (m/z 234.1).
Step 3: Suzuki-Miyaura Cross-Coupling
-
Procedure: Combine the boronate ester (1.1 equiv), 2-chloropyrazine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv) in a flask[2]. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction to 90 °C for 12 hours under an inert atmosphere.
-
Workup: Dilute with water and extract with EtOAc. Dry the organic layers, concentrate, and purify via chromatography to yield 2-(3-methoxyphenyl)pyrazine .
-
IPC: LC-MS will show the product peak at [M+H]⁺ = 187.1.
Step 4: Catalytic Hydrogenation of the Pyrazine Core
-
Procedure: Dissolve 2-(3-methoxyphenyl)pyrazine in methanol containing a catalytic amount of glacial acetic acid. Add 10% Pd/C (10 wt%). Transfer the mixture to a Parr hydrogenator and pressurize with H₂ gas to 50 psi[3]. Heat to 50 °C and agitate for 24 hours.
-
Workup: Carefully vent the hydrogen gas. Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate and basify with 1M NaOH. Extract with dichloromethane (DCM) to yield 2-(3-methoxyphenyl)piperazine .
-
IPC: LC-MS must confirm full saturation of the pyrazine ring ([M+H]⁺ = 193.1). A lack of UV absorbance at 280 nm compared to the pyrazine precursor confirms the loss of heteroaromaticity.
Step 5: Regioselective Reductive Amination
-
Procedure: Dissolve 2-(3-methoxyphenyl)piperazine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add acetaldehyde (1.1 equiv) and stir at room temperature for 30 minutes to allow iminium ion formation at the less sterically hindered nitrogen. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise[4]. Stir at 25 °C for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH/NH₄OH) to isolate the pure target.
-
Validation: The isolated product is 1-ethyl-3-(3-methoxyphenyl)piperazine .
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified:
-
LC-MS (ESI+): Expected [M+H]⁺ = 221.16.
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic ethyl group signals: a triplet near
1.10 ppm (CH₃) and a quartet near 2.45 ppm (CH₂). The methoxy group will appear as a sharp singlet at 3.80 ppm. The piperazine core will display a complex multiplet pattern between 2.00 - 3.50 ppm, integrating to 7 protons, confirming mono-alkylation.
References
-
NIH PMC. "Miyaura Borylations of Aryl Bromides in Water at Room Temperature". URL:[Link][5]
-
RSC Publishing. "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions". URL: [Link]
-
Google Patents. "WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives". URL:[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives - Google Patents [patents.google.com]
- 4. 1-(5-Chloropyridin-2-yl)piperazine CAS 87394-65-8 [benchchem.com]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Preparation of 1-Ethyl-3-(3-methoxyphenyl)piperazine Hydrochloride
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Analytical Guide
Introduction & Scope
Arylpiperazines represent a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics targeting aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors[1]. The compound 1-ethyl-3-(3-methoxyphenyl)piperazine is a highly valuable building block and pharmacological probe. Its structural topology—featuring a basic piperazine core, a lipophilic N-ethyl group, and a hydrogen-bond accepting methoxyaryl moiety—is optimized for crossing the blood-brain barrier and interacting with aminergic binding pockets.
This application note details a robust, regioselective protocol for synthesizing the hydrochloride salt of 1-ethyl-3-(3-methoxyphenyl)piperazine. By employing a reductive amination strategy rather than direct alkylation, this method circumvents the formation of over-alkylated byproducts and ensures high fidelity at the less sterically hindered nitrogen[2].
Mechanistic Insights & Experimental Design (The "Why")
Regioselectivity via Steric Differentiation
The starting material, 2-(3-methoxyphenyl)piperazine, contains two secondary amines. Direct alkylation with ethyl halides typically yields an intractable mixture of regioisomers (1-alkyl vs. 4-alkyl) and 1,4-dialkylated products due to the high nucleophilicity of the piperazine nitrogens[2]. However, the bulky 3-methoxyphenyl group at the C2 position imposes significant steric hindrance on the adjacent nitrogen. By utilizing reductive amination with acetaldehyde, the transient iminium ion forms almost exclusively at the less hindered distal nitrogen. Subsequent hydride transfer yields the 1-alkyl-3-arylpiperazine architecture cleanly[3].
Choice of Reducing Agent
Sodium triacetoxyborohydride (
Salt Formation Causality
The free base of 1-ethyl-3-(3-methoxyphenyl)piperazine is a viscous oil that is susceptible to oxidative degradation and is difficult to handle. Conversion to the hydrochloride salt yields a stable, crystalline solid with enhanced aqueous solubility, which is a critical prerequisite for subsequent in vitro or in vivo pharmacological profiling.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 2-(3-Methoxyphenyl)piperazine | 192.26 | 1.00 | Starting Material |
| Acetaldehyde | 44.05 | 1.05 | Alkylating Agent |
| Sodium triacetoxyborohydride | 211.94 | 1.40 | Mild Reducing Agent |
| Glacial Acetic Acid | 60.05 | 1.00 | Iminium Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | Reaction Solvent |
| 2.0 M HCl in Diethyl Ether | 36.46 | 1.50 - 2.00 | Salt Forming Agent |
Step-by-Step Experimental Protocol
Phase 1: Regioselective Reductive Amination
-
System Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-methoxyphenyl)piperazine (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Catalysis & Activation: Add glacial acetic acid (1.0 eq) to the solution. Causality: The acid lowers the pH slightly to protonate the aldehyde oxygen, accelerating nucleophilic attack by the amine, while keeping the amine sufficiently unprotonated to act as a nucleophile.
-
Iminium Formation: Cool the mixture to 0 °C using an ice bath. Add acetaldehyde (1.05 eq) dropwise. Stir at 0 °C for 30 minutes. Causality: Acetaldehyde is highly volatile (bp 20.2 °C); cooling prevents evaporative loss and ensures complete iminium formation.
-
Hydride Transfer: Portion-wise, add
(1.4 eq). Maintain the temperature below 10 °C during addition to control the exothermic hydride transfer. -
Maturation: Remove the ice bath, warm the reaction to room temperature, and stir for 4–6 hours.
Phase 2: Workup and Free Base Isolation (Self-Validating System)
-
IPC Check 1 (TLC): Monitor reaction progress via TLC (DCM:MeOH 9:1). The secondary amine starting material will consume, and a new spot (higher
) will appear. -
Quenching: Quench the reaction by slowly adding saturated aqueous
until the aqueous layer reaches pH ~8. -
Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). IPC Check 2: Verify the pH of the aqueous layer remains basic (>8) to ensure the piperazine free base is fully partitioned into the organic phase.
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo to afford the crude free base as a pale yellow oil.
Phase 3: Hydrochloride Salt Formation
-
Solvation: Dissolve the crude free base in anhydrous diethyl ether (or MTBE) at a concentration of 0.1 M.
-
Precipitation: Cool the solution to 0 °C. Dropwise, add 2.0 M HCl in diethyl ether (1.5 - 2.0 eq) under vigorous stirring. A white precipitate will form immediately. Causality: Anhydrous conditions are critical here; traces of water will cause the salt to "oil out" as a hygroscopic gum rather than a crystalline powder.
-
Isolation: Filter the precipitate rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with cold anhydrous ether, and dry under high vacuum for 12 hours to afford the target hydrochloride salt.
Expected Analytical Data
| Technique | Expected Result / Signal | Interpretation |
| LC-MS (ESI+) | m/z 221.15 [M+H]⁺ | Confirms the molecular weight of the free base. |
| ¹H NMR (D₂O, 400 MHz) | Confirms the presence of the N-ethyl methyl group. | |
| ¹H NMR (D₂O, 400 MHz) | Confirms the intact aryl methoxy group. | |
| ¹H NMR (D₂O, 400 MHz) | Methine proton at C3 (shifted downfield due to protonation). | |
| TLC (DCM:MeOH 9:1) | Confirms conversion of the secondary amine to a tertiary amine. |
Visualizations
Fig 1. Regioselective synthesis workflow of 1-ethyl-3-(3-methoxyphenyl)piperazine HCl.
Fig 2. GPCR signaling pathway modulated by CNS-active arylpiperazine derivatives.
References
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI - Molecules. URL:[Link]
- US Patent 6,603,003 B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC / ResearchGate. URL:[Link]
Sources
Application Note: In Vitro Radioligand Binding Assays for Phenylpiperazine Derivatives
Mechanistic Insights and Validated Protocols for 5-HT1A and D2/D3 Receptor Profiling
Pharmacological Context & Mechanistic Rationale
Phenylpiperazine scaffolds are privileged structures in neuropharmacology, forming the pharmacophoric core of numerous atypical antipsychotics, anxiolytics, and antidepressants. Their therapeutic efficacy is largely driven by polypharmacological interactions, primarily acting as partial agonists or antagonists at serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) G-protein-coupled receptors (GPCRs) .
Accurately profiling the binding affinity (
Phenylpiperazine Ligand Interaction and Gi/o-Coupled Receptor Signaling Pathway.
Experimental Design & Causality (The "Why")
A high-fidelity radioligand binding assay is not merely a sequence of steps; it is a thermodynamically balanced system. Every reagent serves a specific mechanistic purpose:
-
Buffer Composition & Divalent Cations: The core assay buffer (50 mM Tris-HCl, pH 7.4) mimics physiological pH. The inclusion of divalent cations (
or ) is critical. These ions stabilize the ternary complex of the GPCR and the intracellular G-protein, which forces the receptor into the high-affinity state required for accurate agonist binding profiling . -
Antioxidant Protection: Adding 0.1% ascorbic acid to the assay buffer prevents the rapid oxidation of monoamine radioligands like
, preserving the integrity of the radioactive tracer throughout the incubation period . -
Filtration Dynamics & PEI: Polyethyleneimine (PEI) pre-treatment of Whatman GF/B filters is mandatory. Glass fibers carry a net negative charge that non-specifically binds the positively charged piperazine nitrogens. PEI (0.5%) coats the fibers with a dense positive charge, drastically reducing non-specific binding (NSB) and clearing background noise .
-
Kinetic Trapping: Washing the filters with ice-cold buffer rapidly drops the thermal kinetic energy of the system. This minimizes the dissociation rate (
) of the radioligand-receptor complex during the brief vacuum filtration window, ensuring accurate quantification of bound ligands.
Quantitative Data: Expected Binding Profiles
To benchmark your assay, it is critical to compare novel compounds against established reference data. The table below summarizes the binding affinities (
| Compound | Target Receptor | Radioligand | Reference | Source |
| 1-(2-Methoxyphenyl)piperazine | 5-HT1A | ~1.2 | BenchChem [[1]]() | |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine | D2 | High Affinity | BenchChem | |
| 2-Fluorophenyl piperazine (Compound 7a) | 5-HT1A | 14.3 ± 7.1 | NIH PMC | |
| 2-Fluorophenyl piperazine (Compound 6a) | 5-HT1A | 199 ± 34.3 | NIH PMC | |
| Coumarin-piperazine derivative (Compound 11) | 5-HT1A | 43.0 | MDPI |
Step-by-Step Methodology
Part A: Membrane Preparation
Objective: Isolate functional GPCRs from stably transfected cell lines (e.g., CHO-K1 or HEK293) without denaturing the transmembrane proteins.
-
Harvesting: Harvest cells expressing the target receptor (5-HT1A or D2) and place them in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4).
-
Lysis: Homogenize the sample using a Dounce homogenizer. Causality: Mechanical shearing breaks the cell membrane gently, preserving the structural integrity of the GPCRs better than harsh chemical detergents.
-
First Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet (which contains heavy nuclei and unbroken cells) and collect the supernatant.
-
Ultracentrifugation: Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fractions .
-
Resuspension: Resuspend the final pellet in the appropriate assay buffer. Determine protein concentration via Bradford assay and store aliquots at -80°C.
Part B: Competitive Radioligand Binding Assay
Objective: Measure the displacement of a radioactive tracer by the unlabeled phenylpiperazine test compound.
-
Buffer Preparation:
-
For D2 Receptors: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4 .
-
For 5-HT1A Receptors: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4 .
-
-
Ligand Dilution: Prepare a 10-point serial dilution of the phenylpiperazine test compound ranging from
M to M. -
Incubation Setup (96-well plate, 250 µL final volume):
-
Total Binding (TB) Wells: Membrane (10 µg protein) + Radioligand (e.g., 0.25 nM
) + Assay Buffer. -
Non-Specific Binding (NSB) Wells: Membrane + Radioligand + 10 µM reference competitor (Metergoline for 5-HT1A, Haloperidol for D2) , .
-
Test Wells: Membrane + Radioligand + Test Compound dilutions.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% PEI for 1 hour. Wash filters 3x with ice-cold assay buffer .
-
Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Step-by-Step Workflow for In Vitro Radioligand Binding Assays.
Trustworthiness: The Self-Validating System
To ensure the integrity of your data, the protocol inherently features self-validating control gates. A run is only considered valid if it passes the following criteria:
-
Signal-to-Noise Ratio (Specific Binding): Specific Binding (SB) is calculated as
. For a valid assay, NSB must account for less than 20% of the Total Binding. If NSB > 20%, the PEI blocking step failed, or the radioligand has degraded. -
Reference Compound Calibration: Every plate must include a known reference standard (e.g., WAY-100635 for 5-HT1A). The calculated
of the reference must fall within 0.5 log units of established literature values. -
Cheng-Prusoff Conversion: Raw
values are dependent on the radioligand concentration. You must convert to the absolute inhibition constant ( ) using the Cheng-Prusoff equation: (Where [L] is the concentration of the radioligand used, and is its dissociation constant).
References
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: NIH PubMed Central (PMC) URL:[Link]
-
Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A Source: MDPI URL:[Link]
Sources
Advanced Solvent Selection and Recrystallization Protocols for 1-Ethyl-3-(3-methoxyphenyl)piperazine
Executive Summary
1-Ethyl-3-(3-methoxyphenyl)piperazine is a highly valuable arylpiperazine scaffold utilized extensively in the development of central nervous system (CNS) agents, particularly serotonergic and dopaminergic ligands [1]. The purification of this intermediate presents distinct thermodynamic challenges. Due to the presence of basic secondary/tertiary amines and lipophilic substituents (ethyl and methoxyphenyl groups), the free base exhibits a low melting point and a strong propensity to "oil out" (liquid-liquid phase separation) rather than form an ordered crystal lattice during cooling [2].
This application note provides an authoritative, self-validating guide to selecting the optimal solvent systems and executing robust recrystallization workflows for both the free base and its thermodynamically stable salt forms.
Physicochemical Profiling & Causality in Solvent Selection
The success of a recrystallization process is fundamentally dictated by the interplay between the solute's lattice energy and the solvent's dielectric constant (
The "Oiling Out" Phenomenon
Arylpiperazines frequently bypass crystallization and separate as an amorphous oil when the supersaturation level exceeds the liquid-liquid phase separation boundary before reaching the nucleation threshold.
-
Causality: To overcome this, process chemists have two choices: carefully tune a binary solvent/anti-solvent system to keep the supersaturation strictly within the metastable zone, or increase the molecular lattice energy by converting the free base into a salt (e.g., Hydrochloride or Tartrate)[3]. Salt formation shifts the thermodynamic preference from an amorphous oil to a highly ordered crystalline solid.
Solvent Selection Matrix
The following table summarizes the quantitative physicochemical data used to design the recrystallization systems for 1-Ethyl-3-(3-methoxyphenyl)piperazine [4].
| Solvent System | Dielectric Constant ( | Boiling Point (°C) | Free Base Solubility | Salt Form Solubility | Mechanistic Role in Workflow |
| Ethyl Acetate | 6.02 | 77.1 | High | Low | Primary solvent for free base dissolution. |
| Heptane | 1.92 | 98.4 | Moderate/Low | Insoluble | Anti-solvent for free base precipitation. |
| Isopropanol | 18.3 | 82.6 | High | Moderate | Primary solvent for controlled salt crystallization. |
| Ethanol | 24.5 | 78.3 | High | High | Alternative polar solvent; requires high anti-solvent ratio. |
| Water | 80.1 | 100.0 | Low | High | Used in aqueous workups; poor for organic recrystallization. |
Logical Workflow for Recrystallization
The decision to crystallize the free base versus a salt form dictates the entire downstream solvent strategy. The workflow below illustrates the logical pathways for both approaches.
Logical workflow for the recrystallization of 1-Ethyl-3-(3-methoxyphenyl)piperazine.
Experimental Protocols
The following methodologies are designed as self-validating systems , meaning built-in quality control checks are embedded within the steps to ensure the thermodynamic and kinetic parameters remain within the optimal design space.
Protocol A: Free Base Recrystallization (Binary Anti-Solvent Method)
Objective: Purify the highly lipophilic free base using an Ethyl Acetate/Heptane binary system.
-
Dissolution: Suspend 10.0 g of crude 1-Ethyl-3-(3-methoxyphenyl)piperazine in 30 mL of Ethyl Acetate (EtOAc) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Heating & Clarification: Heat the mixture to 65°C under continuous stirring (300 rpm) until complete dissolution occurs.
-
Self-Validation Check: If the solution remains turbid after 10 minutes at 65°C, perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane. This guarantees the removal of insoluble impurities that could act as premature nucleation sites.
-
-
Anti-Solvent Titration: Maintain the temperature at 65°C. Dropwise, add hot Heptane (60°C) until the solution becomes faintly cloudy (typically 15–20 mL). Immediately add 1–2 mL of EtOAc to regain a perfectly clear solution.
-
Causality: This step precisely locates the metastable zone boundary, ensuring that subsequent cooling will induce spontaneous, controlled nucleation rather than crashing out impurities.
-
-
Controlled Cooling: Cool the flask at a strict rate of 1°C/min down to 20°C while maintaining stirring at 250 rpm.
-
Causality: Continuous agitation provides shear forces that promote secondary nucleation. Static cooling (e.g., placing the flask directly in a freezer) causes rapid, uncontrolled crystal growth that entraps impurity-rich mother liquor within the crystal lattice.
-
-
Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 10 mL of a pre-chilled (5°C) 2:1 Heptane/EtOAc mixture.
-
Self-Validation Check: Never wash with pure Heptane; a sudden polarity shift will precipitate residual impurities directly onto the purified crystal surfaces.
-
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent.
Protocol B: Salt Formation and Recrystallization (Thermodynamic Stabilization)
Objective: Convert the free base to a hydrochloride salt to bypass oiling out, leveraging the steep solubility curve of Isopropanol [5].
-
Dissolution: Dissolve 10.0 g of the free base in 50 mL of Isopropanol (IPA) at 25°C.
-
Salt Formation: Slowly add 1.05 molar equivalents of 5M HCl in Isopropanol dropwise over 15 minutes.
-
Self-Validation Check: Monitor the internal temperature continuously. The exothermic neutralization must not exceed 40°C. If a temperature spike occurs, pause the addition. Elevated temperatures during salt formation can lead to solvent degradation and localized impurity generation.
-
-
Thermal Aging (Ripening): Heat the resulting suspension to 75°C until the formed salt completely dissolves. Hold this temperature for 15 minutes to ensure equilibrium.
-
Crystallization: Cool the solution to 5°C at a rate of 0.5°C/min with moderate stirring (200 rpm).
-
Causality: Isopropanol provides a much steeper solubility curve for piperazine hydrochloride salts compared to methanol. The slow cooling rate through this curve ensures the growth of large, high-purity crystalline needles, maximizing yield without the need for an anti-solvent.
-
-
Isolation: Vacuum filter the crystals and wash with 15 mL of cold (0°C) IPA. Dry under vacuum at 50°C to a constant weight.
Analytical Validation
To validate the efficacy of the selected recrystallization protocol, the isolated product must undergo rigorous analytical testing:
-
High-Performance Liquid Chromatography (HPLC): Confirms chemical purity. A successful recrystallization using the protocols above should yield >99.5% purity.
-
X-Ray Powder Diffraction (XRPD): Confirms the polymorphic form. The presence of an "amorphous halo" in the diffractogram indicates incomplete crystallization or trapped residual solvent, signaling that the cooling rate in Step 4 was too rapid [6].
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties National Center for Biotechnology Information (PMC) URL:[Link]
-
Solvates of New Arylpiperazine Salicylamide Derivative—a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions National Center for Biotechnology Information (PMC) URL:[Link]
- Process for the preparation of dihydroquinazolines (US8372972B2)
-
Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution Crystal Growth & Design - ACS Publications URL:[Link]
Storage and stability conditions for 1-Ethyl-3-(3-methoxyphenyl)piperazine solutions
Introduction
1-Ethyl-3-(3-methoxyphenyl)piperazine is a piperazine derivative of significant interest in contemporary research and pharmaceutical development. As with many substituted piperazines, its chemical structure lends itself to a variety of biological activities, making it a valuable tool for scientific investigation.[1] The integrity of experimental results when using this and similar compounds is critically dependent on the stability of the solutions used. Degradation of the parent compound can lead to a loss of potency, altered biological effects, and inconsistent data.[2]
This document provides a comprehensive guide to the best practices for the storage and handling of 1-Ethyl-3-(3-methoxyphenyl)piperazine solutions. The protocols and recommendations outlined herein are designed to ensure the stability and reliability of this compound in a laboratory setting. The principles discussed are grounded in the known chemical properties of piperazine derivatives and established pharmaceutical stability testing guidelines.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-Ethyl-3-(3-methoxyphenyl)piperazine is fundamental to establishing appropriate storage and handling procedures.
| Property | Value/Information | Source |
| Chemical Formula | C₁₃H₂₀N₂O | Inferred from structure |
| Molecular Weight | 220.31 g/mol | Inferred from structure |
| Appearance | Typically a colorless to light yellow liquid or a solid, depending on the salt form and purity. The dihydrochloride salt is a white solid.[2] | [2] |
| Solubility | The free base is soluble in organic solvents like methanol and DMSO. The dihydrochloride salt is very soluble in water and soluble in methanol, but very slightly soluble in chloroform.[3] | [3][4] |
| pKa | As a weak base, piperazine and its derivatives have two pKa values. For piperazine, these are approximately 5.35 and 9.73.[5] The specific pKa values for 1-Ethyl-3-(3-methoxyphenyl)piperazine are not readily available but are expected to be in a similar range. | [5] |
| Hygroscopicity | The solid form, particularly the dihydrochloride salt, is hygroscopic and sensitive to moisture.[2] | [2] |
Key Factors Influencing Solution Stability
The stability of 1-Ethyl-3-(3-methoxyphenyl)piperazine in solution is primarily influenced by several key factors:
-
Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can be catalyzed by light, heat, or the presence of trace metal ions.[2] This is a common degradation pathway for amine-containing compounds.
-
Hydrolysis: While generally less susceptible than esters or amides, the piperazine ring can undergo hydrolytic degradation, particularly at extreme pH values and elevated temperatures.
-
pH: The pH of the solution is a critical determinant of stability for piperazine derivatives.[2] A study on various piperazine derivatives indicated that a pH range of 8.7 to 9.6 can be optimal for maintaining both stability and biological efficacy in certain applications.[1][6]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and a loss of active compound.[2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including oxidation and hydrolysis.[7]
Recommended Storage Conditions for Solutions
To mitigate the risks of degradation, the following storage conditions are recommended for solutions of 1-Ethyl-3-(3-methoxyphenyl)piperazine:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Low temperatures significantly slow down the rates of chemical degradation.[2][4] |
| Light Exposure | Store in amber-colored or light-resistant containers. | Protects the compound from photodegradation.[2] |
| Atmosphere | For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes the risk of oxidation by atmospheric oxygen.[2] |
| Container | Use tightly sealed, high-quality glass or polypropylene vials. | Prevents solvent evaporation and contamination. |
| Aliquoting | Store solutions in small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture and oxygen.[2] |
Protocols for Solution Preparation
The following protocols provide a step-by-step guide for preparing stock solutions of 1-Ethyl-3-(3-methoxyphenyl)piperazine.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO or Methanol)
This protocol is suitable for creating a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
1-Ethyl-3-(3-methoxyphenyl)piperazine (free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Sterile, amber-colored vials for storage
-
Inert gas (argon or nitrogen)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of 1-Ethyl-3-(3-methoxyphenyl)piperazine in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed compound to a volumetric flask of the appropriate size. Add a portion of the chosen solvent (DMSO or methanol) to the flask, ensuring it does not exceed approximately 75% of the final volume.
-
Mixing: Gently swirl the flask or use a vortex mixer to completely dissolve the compound. If necessary, sonication in a water bath at room temperature can be used to aid dissolution.
-
Bringing to Volume: Once the compound is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into single-use, amber-colored vials. Before sealing, gently flush the headspace of each vial with an inert gas. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Buffered Aqueous Solution
For applications requiring an aqueous solution, it is advisable to use a buffer to maintain a stable pH. Based on available data for similar piperazine derivatives, a pH in the slightly basic range is recommended.
Materials:
-
1-Ethyl-3-(3-methoxyphenyl)piperazine (free base or a suitable salt)
-
Appropriate buffer components (e.g., for a phosphate or borate buffer)
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Sterile, amber-colored vials for storage
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 10 mM phosphate buffer) and adjust the pH to the target range (e.g., pH 8.7-9.6) using a calibrated pH meter.[1][6]
-
Weighing and Dissolution: Accurately weigh the desired amount of 1-Ethyl-3-(3-methoxyphenyl)piperazine. If starting with the free base, it may be necessary to first dissolve it in a small amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the buffer. Ensure the final concentration of the organic solvent is compatible with the intended application. If using a salt form (e.g., hydrochloride), it may dissolve directly in the buffer.
-
Dilution and pH Check: Add the dissolved compound or the salt to the prepared buffer in a volumetric flask. Bring to the final volume with the buffer. After dissolution, re-check the pH of the final solution and adjust if necessary.
-
Aliquoting and Storage: Dispense the buffered solution into single-use, amber-colored vials. For optimal stability, especially for long-term storage, consider flushing with an inert gas. Store at -20°C or -80°C.
Enhancing Solution Stability: The Use of Additives
For applications requiring extended stability or where the experimental conditions are harsh, the inclusion of stabilizing agents can be beneficial.
-
Antioxidants: To combat oxidative degradation, the addition of an antioxidant may be considered. Common choices for pharmaceutical preparations include butylated hydroxytoluene (BHT) or ascorbic acid.[2] The optimal concentration would need to be determined empirically but typically ranges from 0.01% to 0.1% (w/v).
-
Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be effective.[2] A typical concentration for EDTA is in the range of 0.01% to 0.05% (w/v).
Stability Indicating Method: An Overview of Forced Degradation Studies
To rigorously assess the stability of a particular solution of 1-Ethyl-3-(3-methoxyphenyl)piperazine and to develop a stability-indicating analytical method (typically HPLC), forced degradation studies are performed.[8] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.
Workflow for a Forced Degradation Study:
Sources
- 1. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. swgdrug.org [swgdrug.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uses and production of ?Piperazine_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Extraction Protocols for Phenylpiperazine Derivatives from Biological Matrices
Introduction & Mechanistic Insights
Phenylpiperazines, including 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are synthetic dibasic amines frequently encountered in clinical and forensic toxicology as new psychoactive substances (NPS)[1]. Acting primarily as serotonin (5-HT) receptor agonists and reuptake inhibitors, these compounds present unique analytical challenges due to their polarity, extensive metabolism, and trace-level presence in biological matrices[2].
Because piperazines are dibasic amines with no stereoisomers, their extraction from complex biological fluids (urine, serum, plasma, and tissue homogenates) requires precise pH manipulation to control their ionization state[1]. The choice of extraction—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT)—is dictated by the matrix composition and the required sensitivity for downstream LC-MS/MS or LC-QTOF/MS analysis[3][4].
Experimental Workflows & Methodologies
As a self-validating system, every protocol below incorporates an internal standard (IS) addition prior to extraction. This ensures that any analyte loss during partitioning, washing, or evaporation is mathematically corrected during quantification.
Protocol A: Liquid-Liquid Extraction (LLE) for Urine and Serum
LLE is highly effective for isolating phenylpiperazines from aqueous matrices by driving the analytes into an un-ionized state.
Causality & Principle: Phenylpiperazines are protonated at physiological pH. By basifying the matrix to pH > 10, the secondary and tertiary amine nitrogens are deprotonated. This drastically increases their lipophilicity (LogP), allowing them to partition favorably into a tailored non-polar organic solvent mixture[5][6].
Step-by-Step Methodology:
-
Aliquot & Spike: Transfer 1.0 mL of biological sample (urine or serum) into a clean borosilicate glass centrifuge tube. Add 50 µL of deuterated Internal Standard (e.g., mCPP-D8 or TFMPP-D4 at 1 µg/mL)[2].
-
Basification: Add 0.5 mL of 1 M Sodium Carbonate (
) or Sodium Hydroxide (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> ) to adjust the sample to pH > 10. Vortex briefly. -
Organic Partitioning: Add 5.0 mL of a highly specific extraction mixture: diethyl ether/dichloromethane/n-hexane/n-amylic alcohol (50:30:20:0.5, v/v/v/v)[5]. Note: The trace amylic alcohol prevents analyte adsorption to the glass walls.
-
Mass Transfer: Mechanically shake or vortex vigorously for 15 minutes to maximize the interfacial surface area between the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3000 × g for 10 minutes at 4°C to resolve any emulsions.
-
Recovery & Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis[4].
Protocol B: Solid-Phase Extraction (SPE) for Urine
SPE using Mixed-Mode Cation Exchange (MCX) is the gold standard for urine, as it effectively removes high concentrations of salts and urea while selectively retaining basic amines[7].
Causality & Principle: MCX sorbents contain both hydrophobic domains and negatively charged sulfonic acid groups. By adjusting the sample to pH 6.0, the piperazine nitrogens are protonated (cationic) and bind strongly to the sorbent via electrostatic interactions[7]. This allows for aggressive organic washing to remove neutral lipids before a high-pH elution neutralizes the analyte and breaks the ionic bond.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 1.0 mL of urine with 2.0 mL of 0.1 M phosphate buffer (pH 6.0). Add Internal Standard[7].
-
Column Conditioning: Condition the MCX cartridge successively with 3.0 mL of methanol, 3.0 mL of deionized water, and 2.0 mL of 0.1 M phosphate buffer (pH 6.0)[7].
-
Loading: Apply the buffered sample onto the column, allowing it to flow through gravimetrically (1-2 mL/min).
-
Selective Washing:
-
Wash with 2.0 mL deionized water (removes salts).
-
Wash with 2.0 mL of 20% acetonitrile in water (removes polar interferences)[7].
-
Wash with 1.0 mL of 0.1 M acetic acid (maintains analyte protonation while washing out weak acids)[7].
-
Dry the column under vacuum for 3 minutes.
-
Wash with 2.0 mL of hexane followed by 2.0 mL of methanol (removes hydrophobic neutral compounds)[7].
-
Dry under vacuum for 5 minutes.
-
-
Elution: Elute the target phenylpiperazines with 2.0 mL of 5% ammonium hydroxide (
) in methanol. The high pH deprotonates the piperazine, releasing it from the cation exchange sites. -
Evaporation: Evaporate the eluate under nitrogen and reconstitute for analysis.
Protocol C: Protein Precipitation (PPT) for Plasma and Tissue Homogenates
For high-throughput pharmacokinetic or biodistribution studies, PPT is utilized to rapidly extract analytes from protein-rich matrices[3].
Causality & Principle: The addition of a cold, high-dielectric organic solvent (acetonitrile) strips the hydration shell from matrix proteins, causing them to denature and precipitate. This simultaneously disrupts protein-drug binding, releasing the phenylpiperazines into the supernatant[3].
Step-by-Step Methodology:
-
Aliquot: Place 200 µL of plasma or tissue homogenate into a 1.5 mL microcentrifuge tube. Add Internal Standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (1:3 v/v ratio)[3].
-
Disruption: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Collection: Transfer the clear supernatant to an autosampler vial. If concentrating is required, evaporate and reconstitute in the mobile phase prior to LC-QTOF/MS analysis[3].
Quantitative Data & Matrix Effects
The following table summarizes the performance metrics of the extraction methods when coupled with high-resolution mass spectrometry (LC-MS/MS or LC-QTOF/MS). Note that while PPT is the fastest method, it suffers from higher matrix effects (ion suppression) due to residual co-eluting phospholipids[8].
| Extraction Method | Primary Matrix | Target Analytes | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |
| Liquid-Liquid Extraction (LLE) | Urine / Serum | mCPP, TFMPP, BZP | 75.0 - 88.0 | -15.0 to +10.0 | 5.0 - 10.0 |
| Solid-Phase Extraction (SPE) | Urine | BZP, TFMPP | 85.0 - 95.0 | -10.0 to +5.0 | 0.79 - 2.5 |
| Protein Precipitation (PPT) | Plasma / Tissue | LQFM05, TFMPP | 90.0 - 98.0 | -65.0 to -5.0 | 10.0 |
Data synthesized from validated toxicological and pharmacokinetic studies[3][7][8].
Extraction Workflow Visualization
Workflow for the extraction of phenylpiperazines from biological matrices.
References
1.[3] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. ResearchGate. URL: 2.[7] Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Ovid. URL: 3.[2] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. URL: 4. Biochip array technology for new psychoactive substances detection in biological samples: Evaluation of the specificity of the R. ORBi. URL: 5.[8] Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. ResearchGate. URL: 6.[6] A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. NIH. URL: 7.[1] BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). URL: 8.[4] Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Semantic Scholar. URL:
Sources
- 1. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues of 1-Ethyl-3-(3-methoxyphenyl)piperazine in aqueous buffers
Welcome to the Advanced Technical Support Center. As application scientists and formulation experts, we frequently encounter challenges with the aqueous solubility of substituted arylpiperazines. 1-Ethyl-3-(3-methoxyphenyl)piperazine is a highly lipophilic, weakly basic compound. While its structural motifs are excellent for target receptor affinity in drug development, they inherently complicate in vitro assay preparation and in vivo dosing.
This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the physicochemical causality behind your precipitation issues and provide self-validating protocols to ensure your compound remains in solution without compromising your experimental integrity.
Physicochemical Profiling: The Root Cause of Precipitation
To troubleshoot solubility, we must first understand the thermodynamic and electrostatic environment of the molecule. 1-Ethyl-3-(3-methoxyphenyl)piperazine contains two distinct nitrogen atoms within its piperazine core, flanked by lipophilic ethyl and methoxyphenyl groups.
The basicity of the piperazine nitrogens is asymmetrical. The nitrogen attached to the ethyl group (N1) is an alkyl amine with a relatively high pKa, whereas the nitrogen adjacent to the aryl group (N4) experiences electron delocalization into the aromatic ring, drastically lowering its pKa[1]. While the parent piperazine has pKa values of 9.73 and 5.35[2], the addition of the ethyl group lowers the primary pKa to approximately 9.27[3].
When you introduce this free base into a physiological buffer (pH 7.4), the molecule is only partially protonated. The hydration energy provided by this partial ionization is often insufficient to overcome the hydrophobic penalty of the methoxyphenyl and ethyl moieties, leading to rapid nucleation and precipitation[4].
Quantitative Solubility Parameters
| Physicochemical Property | Estimated/Typical Value | Mechanistic Impact on Aqueous Solubility |
| pKa1 (Alkyl-N) | ~8.8 – 9.27 | Primary site of protonation. At pH 7.4, the population is in a dynamic equilibrium between the cationic and free base forms[3]. |
| pKa2 (Aryl-N) | ~3.0 – 5.0 | Remains unprotonated at physiological pH, contributing to overall lipophilicity[1]. |
| LogP (Free Base) | ~2.5 – 3.2 | High lipophilicity drives the molecule out of the aqueous phase, favoring aggregation. |
| Aqueous Solubility | < 0.1 mg/mL (pH 7.4) | Sparingly soluble. Requires co-solvents, surfactants, or salt formation for assay use[5]. |
Diagnostic Q&A: Field-Proven Troubleshooting
Q1: Why does my compound immediately turn cloudy when I dilute my DMSO stock into a pH 7.4 assay buffer?
A1: You are observing "solvent crashing," a kinetic phenomenon. When a highly concentrated DMSO or DMF stock is injected into an aqueous buffer, the organic solvent rapidly diffuses into the water. The local concentration of the highly lipophilic free base suddenly exceeds its thermodynamic solubility limit in the new aqueous environment. Because the free base lacks sufficient ionization at pH 7.4 to remain hydrated, it rapidly nucleates into micro-precipitates[4].
Q2: How can I prepare a stable stock solution without the organic solvent interfering with my biological assay?
A2: You must exploit kinetic solubility . Instead of relying on the compound to be thermodynamically stable in water, you trap it in a metastable dissolved state. This is achieved by dissolving the compound in a water-miscible organic solvent (like DMF or DMSO) purged with inert gas, and then performing a step-wise, high-shear dilution into your buffer[5]. The final organic solvent concentration should be kept below 1-5% (v/v) to prevent assay interference, such as enzyme denaturation or cell toxicity[6].
Q3: My assay requires a strictly 100% aqueous environment (0% DMSO). How do I permanently resolve this?
A3: You must alter the thermodynamic properties of the solid state by converting the free base into a hydrochloride (HCl) salt . Salt formation lowers the crystal lattice energy and ensures the molecule is fully pre-ionized before it hits the water[4]. The chloride counter-ion drastically increases the polarity and hydration capacity of the solid, allowing it to dissolve freely in water without the need for organic co-solvents[2].
Logical Workflows & Mechanistic Pathways
Below is the logical progression for troubleshooting precipitation in your assay buffers, moving from simple kinetic interventions to permanent thermodynamic solutions.
Caption: Step-by-step troubleshooting workflow for resolving arylpiperazine precipitation.
Caption: Mechanistic pathway of pH-dependent solubility enhancement via piperazine protonation.
Self-Validating Experimental Protocols
Do not blindly follow dilution steps; validate the physical state of your solution at each phase. The following protocols are designed with built-in quality control checks.
Protocol 1: Kinetic Trapping via Co-Solvent Step-Wise Dilution
This protocol maximizes kinetic solubility by preventing localized supersaturation during the transition from organic to aqueous phases[5].
Materials: Anhydrous DMF or DMSO, 1X PBS (pH 7.4), Vortex mixer, Laser pointer (for Tyndall effect validation).
-
Stock Preparation: Dissolve 1-Ethyl-3-(3-methoxyphenyl)piperazine in anhydrous DMF or DMSO to create a highly concentrated stock (e.g., 20 mg/mL). Causality: The organic solvent thoroughly solvates the lipophilic domains of the molecule.
-
Pre-Warming: Warm both the organic stock and the target aqueous buffer to 37°C. Causality: Elevated temperature increases the kinetic energy of the system, reducing the thermodynamic drive for immediate crystallization.
-
High-Shear Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed. Using a micropipette, add the organic stock dropwise directly into the center of the vortex (avoiding the tube walls). Dilute to a final ratio of 1:10 or 1:20 (Organic:Aqueous)[5][6].
-
Validation (Tyndall Effect Check): Shine a laser pointer through the final solution in a darkened room.
-
Pass: The laser beam is invisible as it passes through the liquid (true solution).
-
Fail: The laser beam creates a visible, scattered line of light. This indicates the presence of nano-precipitates or colloidal aggregates. If this occurs, you must proceed to Protocol 2.
-
Protocol 2: Thermodynamic Enhancement via Hydrochloride Salt Generation
If kinetic trapping fails or organic solvents are strictly prohibited, converting the free base to an HCl salt is the definitive solution[2][4].
Materials: 1-Ethyl-3-(3-methoxyphenyl)piperazine (Free Base), Diethyl ether or Ethyl acetate, 2M HCl in Diethyl ether, Ice bath, Vacuum filtration setup.
-
Organic Dissolution: Dissolve 1.0 molar equivalent of the free base in a minimal volume of dry diethyl ether or ethyl acetate at room temperature. Ensure complete dissolution.
-
Acidification: Place the flask in an ice bath. Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise under continuous magnetic stirring. Causality: The anhydrous acid protonates the basic piperazine nitrogen. Because the resulting cationic salt is highly polar, it becomes completely insoluble in the non-polar ether solvent, driving the reaction forward via precipitation.
-
Maturation: Allow the suspension to stir at 4°C for 2 hours to promote crystal growth and maximize yield.
-
Isolation & Validation: Isolate the white crystalline solid via vacuum filtration and wash with cold ether. Dry under a vacuum to remove residual solvent.
-
Validation: Dissolve a small aliquot of the newly formed salt in deionized water (target 5-10 mg/mL). It should dissolve rapidly and completely without the need for co-solvents, confirming successful salt conversion[2].
-
References
Sources
Technical Support Center: Purification of 1-Ethyl-3-(3-methoxyphenyl)piperazine
Welcome to the technical support center for the purification of 1-Ethyl-3-(3-methoxyphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar piperazine derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my crude 1-Ethyl-3-(3-methoxyphenyl)piperazine product?
A1: Understanding the potential impurities is the first critical step in designing an effective purification strategy. Impurities in piperazine synthesis typically arise from three main sources: unreacted starting materials, byproducts from side reactions, and degradation products.[1]
Given a common synthetic route involving the reaction of 1-(3-methoxyphenyl)piperazine with an ethylating agent (e.g., ethyl bromide or diethyl sulfate), or a multi-step synthesis starting from piperazine and 3-bromoanisole[2], your crude product may contain the species listed in the table below.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Likely Origin | Key Removal Challenge |
| 1-(3-methoxyphenyl)piperazine | Precursor | Incomplete ethylation reaction. | Structurally very similar to the product, making chromatographic separation difficult. |
| Piperazine | Starting Material | Incomplete reaction with 3-bromoanisole. | Highly polar and water-soluble, can be removed with aqueous washes. |
| 3-Bromoanisole | Starting Material | Incomplete initial arylation of piperazine. | Non-basic, easily separated by acid-base extraction. |
| 1,4-bis(3-methoxyphenyl)piperazine | Side Product | Di-arylation of the piperazine ring. | Less basic than the mono-substituted product, potentially separable by chromatography. |
| 1,4-Diethyl-3-(3-methoxyphenyl)piperazine | Side Product | Over-ethylation of the product. | Higher lipophilicity than the desired product. |
| Residual Solvents & Reagents | Process | Reaction/workup solvents (e.g., Toluene, DMF), inorganic salts. | Typically removed by evaporation, aqueous washes, and drying. |
Q2: How do I choose the most effective purification strategy for my crude product?
A2: The optimal purification strategy depends on the nature of the impurities, the scale of your reaction, and the required final purity. The basicity of the piperazine nitrogen atoms is the most important chemical handle to exploit.[1] The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: My compound is smearing badly during silica gel column chromatography. What's wrong and how do I fix it?
A3: This is the most common issue when purifying basic amines on standard silica gel. The problem stems from an acid-base interaction between the basic nitrogen atoms of your piperazine product and the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This strong, often irreversible, binding leads to significant peak tailing, poor separation, and low product recovery.[5]
The Causality: The lone pair on the amine nitrogen forms a strong ionic bond with the acidic proton of a silanol group. To achieve good chromatography, this interaction must be suppressed.
Solutions: You can either neutralize the silica's acidity or use a different stationary phase that lacks these acidic sites.
Table 2: Comparison of Chromatographic Strategies for Basic Amines
| Strategy | Principle | Mobile Phase Example | Pros | Cons |
| Basic Modifier | A competing base (triethylamine, TEA) is added to the mobile phase. It neutralizes the acidic silanol sites, allowing the desired amine to elute cleanly.[3][5] | Dichloromethane / Methanol / Triethylamine (95 : 4.5 : 0.5) | Uses standard silica gel; inexpensive and readily available. | Requires removal of the high-boiling point TEA from fractions post-column. |
| Amine-Functionalized Silica | The stationary phase is chemically modified with amino groups, creating a basic surface environment that repels other basic compounds, preventing strong adsorption.[3][4] | Hexane / Ethyl Acetate | Excellent peak shape; no need for mobile phase additives, simplifying workup. | More expensive than standard silica; may have different selectivity. |
| Reversed-Phase (C18) | Separation is based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.[3][6] | Water / Acetonitrile with 0.1% Formic Acid or TEA | Excellent for polar amines; conditions are often directly transferable from analytical HPLC.[7] | Requires aqueous mobile phases which can be difficult to remove; higher cost. |
Pro-Tip: Before committing to a large-scale column, always perform Thin Layer Chromatography (TLC) analysis first. Run several plates with different solvent systems, and for each system, run a second plate where the developing jar contains a few drops of triethylamine or ammonia. If the streaking is eliminated and the Rf value increases on the base-treated plate, you have confirmed that acid-site interaction is the problem.[5]
Q4: Can I use a simple liquid-liquid extraction to purify my product?
A4: Absolutely. Acid-base extraction is a powerful, scalable, and cost-effective technique for separating basic compounds like 1-Ethyl-3-(3-methoxyphenyl)piperazine from any neutral or acidic impurities.[8] The method leverages the dramatic change in water solubility of an amine when it is protonated to form a salt.[9]
The Principle:
-
Acidification: Your basic piperazine product, when treated with an aqueous acid (like 1M HCl), will be protonated to form a water-soluble hydrochloride salt.
-
Extraction: Neutral organic impurities (e.g., unreacted 3-bromoanisole, side-products without basic nitrogens) will remain in the organic layer and can be separated.
-
Basification & Isolation: The aqueous layer containing your protonated product is then treated with a base (like NaOH) to regenerate the neutral, water-insoluble "free base," which can be extracted back into a fresh organic solvent and isolated.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.
-
Neutral Impurity Removal: The initial organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH (or a more concentrated solution) with stirring until the pH is strongly basic (pH > 12, check with pH paper). You may observe the free-base product precipitating or forming an oil.
-
Back-Extraction: Add a fresh portion of ethyl acetate or DCM to the separatory funnel and extract the free-base product from the aqueous layer. Repeat this extraction 2-3 times.
-
Final Workup: Combine the organic layers from the back-extraction. Wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q5: My product is a solid, but it "oils out" or won't crystallize during recrystallization. What should I do?
A5: This is a common frustration in recrystallization, often caused by residual impurities, an inappropriate choice of solvent, or too rapid cooling.[10] For piperazine derivatives, leveraging their ability to form crystalline salts is often a superior strategy for achieving high purity.[1]
Troubleshooting Standard Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "Oils Out" | The solution is supersaturated at a temperature above the compound's melting point (often due to impurities lowering the MP). | Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow to cool much more slowly.[10] |
| No Crystals Form | The compound is too soluble in the chosen solvent, even when cold. Or, nucleation is inhibited. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of pure product. 2. Reduce Solubility: If crystals still don't form, reduce the solvent volume by gentle heating and try cooling again.[11] 3. Change Solvents: If the product is still too soluble, a different solvent or a binary solvent system (one "soluble" and one "anti-solvent") is needed. |
| Rapid Crashing Out | The solution is too concentrated, or cooling is too fast. This traps impurities. | Add more hot solvent to ensure the product is fully dissolved at the boiling point. Insulate the flask to ensure slow cooling, allowing for selective crystal growth.[10] |
Protocol: Purification via Dihydrochloride Salt Formation
This method is highly effective because salts often have much better crystal lattices than their corresponding free bases.[12][13]
-
Dissolution: Dissolve the crude 1-Ethyl-3-(3-methoxyphenyl)piperazine free base in a suitable solvent like isopropanol or acetone.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise. Monitor the precipitation of the hydrochloride salt.
-
Crystallization: Once precipitation begins, stop adding acid. You may need to cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold acetone or diethyl ether) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified salt under high vacuum.
-
(Optional) Regeneration: If the free base is required, the pure salt can be dissolved in water and treated with a base (e.g., NaOH) and extracted as described in the acid-base extraction protocol.
Q6: How can I definitively assess the purity of my final product?
A6: A combination of chromatographic and spectroscopic methods should be used to confirm both the purity and identity of your 1-Ethyl-3-(3-methoxyphenyl)piperazine.
Table 3: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters & Considerations |
| HPLC-UV | Quantitative Purity (% Area): The gold standard for purity assessment. | Column: C18 reversed-phase. Mobile Phase: Water/Acetonitrile gradient. Crucially, add a modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Triethylamine) to the mobile phase to ensure sharp, symmetrical peaks for the basic analyte.[1][7] Detection: UV absorbance, likely around 210 nm or 254 nm.[14] |
| GC-MS | Purity & Impurity ID: Confirms purity and helps identify volatile impurities by their mass fragmentation patterns.[15][16] | Column: A standard, non-polar column (e.g., 5% phenyl/95% methyl silicone) is usually sufficient.[17] Analysis: The mass spectrum should show a clear molecular ion (M+) peak corresponding to the product's molecular weight and a fragmentation pattern consistent with its structure. Impurity peaks can be identified by library search.[18] |
| ¹H and ¹³C NMR | Structural Confirmation & Purity: Confirms the chemical structure is correct and can reveal impurities if they are present at >1-2 mol%.[19][20] | Sample Prep: Dissolve 5-10 mg in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20] Analysis: Check for the correct chemical shifts, splitting patterns, and integration ratios for all protons. The absence of signals from starting materials or key byproducts is a strong indicator of purity. |
References
-
Yilmaz, F. & Menteşe, M. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(9), 941-950. [Link]
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. [Link]
-
Patel, S. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 222-230. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Lauter, W. M. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
-
PubChem. 1-(3-Methoxyphenyl)piperazine dihydrochloride. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Gomathi, P., et al. (2012). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Medicinal Plants Research, 6(48), 5849-5852. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
University of Missouri-St. Louis. Purification – Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
-
University of California, Irvine. Liquid/liquid Extraction. [Link]
-
Compound Interest. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
MetwareBio. Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry - MetwareBio [metwarebio.com]
- 17. swgdrug.org [swgdrug.org]
- 18. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chiral Resolution of 1-Ethyl-3-(3-methoxyphenyl)piperazine Enantiomers
Welcome to the technical support center for the chiral resolution of 1-Ethyl-3-(3-methoxyphenyl)piperazine. As professionals in pharmaceutical development and scientific research, you understand that achieving robust and reproducible enantiomeric separation is critical, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered during the method development and execution for this specific class of compounds.
While direct, published methods for 1-Ethyl-3-(3-methoxyphenyl)piperazine are not widely available, the principles outlined here are derived from established best practices for structurally similar arylpiperazine derivatives and foundational chiral chromatography knowledge. This guide will equip you with the expertise to develop a successful separation method from the ground up.
Section 1: Troubleshooting Guide for Chromatographic Resolution (HPLC/SFC)
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: I am seeing no separation or very poor resolution (Rs < 1.0) between the enantiomer peaks. What are the primary causes and how do I fix it?
A1: A complete lack of separation points to a fundamental mismatch between the analyte and the chromatographic system. Here’s a systematic approach to troubleshoot this issue.
Probable Cause 1: Incorrect Chiral Stationary Phase (CSP) Selection The choice of CSP is the most critical factor for a successful chiral separation.[1] The interaction between the analyte and the chiral selector on the stationary phase is what enables the separation of enantiomers.[2]
-
Expert Insight: For basic amines like your piperazine derivative, polysaccharide-based CSPs are the industry standard and the most logical starting point.[1][3] These phases, derived from cellulose or amylose, offer a wide range of chiral recognition mechanisms.
-
Recommended Action:
-
Primary Screening: Begin with immobilized polysaccharide CSPs, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors. Columns like Daicel's CHIRALPAK® IA, IB, and IC are excellent candidates.
-
Alternative Screening: If polysaccharide phases fail, consider Pirkle-type phases or, for highly specific cases involving primary amines, cyclofructan or crown-ether based columns.[4][5][6]
-
Probable Cause 2: Inappropriate Mobile Phase Composition The mobile phase composition directly influences the interactions between the analyte and the CSP. For basic compounds, the mobile phase must be optimized to prevent undesirable ionic interactions that cause poor peak shape and a lack of resolution.
-
Expert Insight: The secondary amine in the piperazine ring is basic and can interact strongly with residual acidic silanols on the silica support of the CSP, leading to peak tailing and potential loss of resolution.[7] To mitigate this, a basic additive is almost always necessary.[3][8]
-
Recommended Action:
-
Add a Basic Modifier: For Normal Phase (NP) or Supercritical Fluid Chromatography (SFC), add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. A typical starting concentration is 0.1% (v/v).[3][9] In some cases, additives like ethylenediamine (EDA) can dramatically improve peak shape.[8]
-
Optimize Organic Modifier: The choice and ratio of organic solvents (e.g., hexane/isopropanol, hexane/ethanol in NP; CO2/methanol in SFC) are crucial.[3][9] A systematic screening of different modifiers and ratios is essential.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[3] Injecting in a solvent much stronger than the mobile phase can cause severe peak distortion.[10]
-
Q2: My peaks are present, but they are broad and tailing significantly. How can I improve the peak shape?
A2: Poor peak shape is a common issue when separating basic analytes. Tailing is often caused by secondary, non-enantioselective interactions.
Probable Cause 1: Secondary Silanol Interactions As mentioned, the basic nitrogen on your piperazine can interact with acidic silanol groups on the silica surface of the column, causing tailing.
-
Expert Insight: While basic additives are the first line of defense, their concentration and type can be optimized. The goal is to saturate the active sites on the silica without interfering with the chiral recognition mechanism.
-
Recommended Action:
-
Optimize Additive Concentration: Titrate the concentration of your basic additive (e.g., DEA, TEA) from 0.1% up to 0.5%.[8]
-
Change the Additive: Different basic compounds have different effects. If DEA isn't working, try TEA, butylamine, or even a mixture of an acid and a base (e.g., 0.05% TFA / 0.05% TEA), which can surprisingly improve resolution on some CSPs.[11]
-
Probable Cause 2: Sub-optimal Temperature or Flow Rate Chromatographic efficiency is influenced by both temperature and flow rate.
-
Expert Insight: Temperature affects both the kinetics and thermodynamics of the chiral recognition process.[12] Lower flow rates generally allow for better mass transfer, leading to sharper peaks, but at the cost of longer run times.[13]
-
Recommended Action:
-
Adjust Column Temperature: Systematically evaluate a temperature range (e.g., 15°C to 40°C). Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[3][13]
-
Optimize Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min for a 4.6 mm ID column) to see if peak shape improves.
-
Q3: I have good peak shape, but the resolution is inconsistent between runs. What could be causing this reproducibility issue?
A3: Lack of reproducibility is a critical failure in a validated method. The cause is often subtle and related to system equilibration or mobile phase preparation.
Probable Cause 1: Insufficient Column Equilibration Chiral stationary phases, especially when mobile phase additives are used, can require extended equilibration times to reach a steady state.
-
Expert Insight: The mobile phase additive needs to fully adsorb onto the stationary phase surface to provide a consistent chemical environment for the separation.
-
Recommended Action:
-
Extend Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.[1] For some methods, especially when switching between different mobile phases, several hours may be needed.[10]
-
Dedicated Column: If possible, dedicate a specific column to your chiral method to avoid issues with memory effects from previous analyses.[10]
-
Probable Cause 2: Mobile Phase Instability or Volatility If you are using a volatile mobile phase component (like DEA in hexane), its concentration can change over time due to evaporation.
-
Expert Insight: A change in the additive concentration directly impacts retention and selectivity, leading to shifting retention times and variable resolution.
-
Recommended Action:
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily.
-
Degas Properly: Ensure the mobile phase is thoroughly degassed before use to prevent bubble formation.[1]
-
Cover Solvent Reservoirs: Keep your mobile phase reservoirs covered to minimize evaporation.
-
Section 2: Frequently Asked Questions (FAQs)
What is the best starting point for method development? HPLC or SFC?
For many chiral separations, Supercritical Fluid Chromatography (SFC) is often faster and provides higher efficiency than HPLC. The use of CO2 as the main mobile phase component allows for lower viscosity and higher diffusion rates. However, HPLC is more widely available. If you have access to both, screening on an SFC system is often more efficient. The principles of CSP and additive selection remain largely the same.[14]
Can I use classical resolution with a resolving agent for this compound?
Yes. Classical resolution by diastereomeric salt formation is a powerful technique for preparative-scale separation.[15][16] Since 1-Ethyl-3-(3-methoxyphenyl)piperazine is a base, you would use a chiral acid as a resolving agent.
-
Common Resolving Agents for Bases: Tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid, Dibenzoyl-L-tartaric acid) or mandelic acid are excellent candidates.[15][17][18]
-
Process Overview: The process involves reacting the racemic piperazine with one enantiomer of the chiral acid in a suitable solvent. This forms two diastereomeric salts with different solubilities, allowing one to be crystallized and separated.[16][] A screening of different solvents and resolving agents is necessary to find optimal conditions.[15][20]
My compound lacks a strong UV chromophore. What are my detection options?
The 3-methoxyphenyl group provides a chromophore, but if sensitivity is low, you have several options:
-
Low Wavelength UV: Detect at a lower wavelength (e.g., 205-220 nm) where many organic molecules absorb.[1]
-
Mass Spectrometry (MS): An LC-MS system provides excellent sensitivity and selectivity.
-
Pre-column Derivatization: React your compound with a UV-active agent to enhance detection. For example, derivatizing the secondary amine with p-toluenesulfonyl chloride can introduce a strong chromophore.[21]
Section 3: Data & Protocols
Table 1: Recommended Starting Conditions for Chiral Screening (HPLC/SFC)
| Parameter | HPLC (Normal Phase) | SFC |
| Columns (Screening) | CHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJ | CHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJ |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO2 |
| Mobile Phase B (Modifier) | Isopropanol (IPA) or Ethanol | Methanol or Ethanol |
| Gradient (Screening) | Isocratic holds at 10%, 20%, 30%, 50% Modifier | 5% to 50% Modifier over 5-10 min |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | 3.0 mL/min (4.6 mm ID) |
| Temperature | 25 °C | 40 °C |
| Basic Additive | 0.1% Diethylamine (DEA) in Modifier | 0.1% Diethylamine (DEA) in Modifier |
| Detector | UV at ~220 nm or 275 nm | UV at ~220 nm or 275 nm |
Protocol 1: Step-by-Step Chiral HPLC Method Screening
-
Prepare Stock Solution: Accurately weigh and dissolve the racemic 1-Ethyl-3-(3-methoxyphenyl)piperazine in the mobile phase (e.g., Hexane:IPA 80:20 with 0.1% DEA) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm filter.[1]
-
Column Installation: Install the first screening column (e.g., CHIRALPAK® IA).
-
System Equilibration: Equilibrate the column with the starting mobile phase (e.g., Hexane:IPA 90:10 with 0.1% DEA) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]
-
Injection: Inject 5-10 µL of the prepared sample solution.
-
Analysis: Run the analysis under the different isocratic conditions listed in Table 1.
-
Evaluation: Assess the chromatograms for any sign of peak splitting or separation. If no separation is observed, move to the next column in the screening set and repeat steps 3-5.
-
Optimization: Once partial separation is achieved, fine-tune the mobile phase composition (modifier percentage), temperature, and flow rate to maximize the resolution (Rs).[3]
Section 4: Visual Diagrams
Workflow for Troubleshooting Poor Peak Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution in chiral chromatography.
Principle of Classical Resolution
Caption: The workflow for separating enantiomers using classical resolution via diastereomeric salt formation.
References
- Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
- Troubleshooting poor peak shape and resolution in Vildagliptin chiral chrom
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- Chiral Separations.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Playing with Selectivity for Optimal Chiral Separation.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. Sumika Chemical Analysis Service.
- Chiral HPLC and SFC Columns. Columnex.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- (R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Process for resolving racemic mixtures of piperidine derivatives.
- Getting Started with Chiral Method Development. Regis Technologies.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Chiral Resolution and Separ
Sources
- 1. benchchem.com [benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scas.co.jp [scas.co.jp]
- 6. columnex.com [columnex.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Preventing Degradation of 1-Ethyl-3-(3-methoxyphenyl)piperazine
As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of substituted arylpiperazines. 1-Ethyl-3-(3-methoxyphenyl)piperazine is a highly versatile compound, but its structural features—specifically the secondary amine at the 4-position, the tertiary amine at the 1-position, and the electron-rich methoxyphenyl ether—make it inherently vulnerable to specific environmental stressors.
This technical guide is designed to move beyond generic storage advice. By understanding the exact chemical causality behind compound degradation, you can implement self-validating protocols that ensure the absolute integrity of your experimental data.
Frequently Asked Questions (Troubleshooting Guide)
FAQ 1: Unexplained Mass Increases (+44 Da) and Precipitation
The Issue: Researchers often observe an unexpected +44 Da mass shift during LC-MS analysis of their stored stock, sometimes accompanied by the formation of an insoluble white precipitate in non-polar solvents. The Causality: 1-Ethyl-3-(3-methoxyphenyl)piperazine contains a secondary amine at the 4-position. Secondary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO₂) to form stable carbamate salts[1]. This reaction is particularly rapid in basic environments or when the free base is exposed to ambient air over time. The Solution: Always store the compound under a strict inert atmosphere (Argon or Nitrogen). If carbamate formation has already occurred, mild acidification can reverse the reaction by protonating the amine and releasing CO₂, though this requires subsequent neutralization and extraction to recover the free base.
FAQ 2: Solution Discoloration and Assay Drift (+16 Da)
The Issue: Aqueous or organic stock solutions turn yellow or brown over time, and analytical assays show a concurrent +16 Da mass shift. The Causality: The +16 Da shift is the classic analytical signature of N-oxide formation[2]. Both the tertiary amine (N1-ethyl) and the secondary amine (N4) are highly susceptible to oxidation by dissolved oxygen. This oxidative degradation is heavily catalyzed by trace transition metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺), which can leach from lower-quality glassware or be present in solvents[3]. Arylpiperazine N-oxides can further degrade into complex, conjugated polymeric species that absorb visible light, causing the observed discoloration[4]. The Solution: Utilize chelating agents (e.g., 0.1 mM EDTA) in aqueous formulations to sequester trace metals. For organic stocks, aggressively degas solvents by sparging with Argon prior to dissolution to remove dissolved oxygen.
FAQ 3: Inconsistent in vitro Results After Benchtop Handling
The Issue: The compound demonstrates variable potency, target affinity, or toxicity in cellular assays depending on how long the stock solution sat on the laboratory benchtop. The Causality: The 3-methoxyphenyl moiety, coupled with the electron-rich piperazine ring, creates a conjugated system vulnerable to photolytic cleavage. Ultraviolet (UV) and visible light generate reactive oxygen species (ROS) that initiate radical chain reactions, leading to N-dealkylation or ether cleavage. The Solution: Implement strict light-protection protocols. Use amber glass vials for all storage, prepare solutions in subdued lighting, and wrap experimental reservoirs in aluminum foil during prolonged assays.
Quantitative Degradation Profile
To facilitate rapid troubleshooting, the following table summarizes the quantitative mass shifts, structural targets, and preventative strategies for the primary degradation pathways.
| Degradation Pathway | Structural Vulnerability | Primary Environmental Trigger | Analytical Signature (LC-MS) | Preventative Strategy |
| Carbamate Formation | Secondary Amine (N4) | Atmospheric CO₂ | +44 Da mass shift, precipitation | Argon purging, airtight sealing |
| N-Oxidation | Tertiary (N1) / Sec (N4) Amines | Dissolved O₂, Trace Cu²⁺/Fe³⁺ | +16 Da mass shift, discoloration | Degassing, EDTA, Antioxidants |
| Photolytic Cleavage | Aryl Ether & Piperazine Ring | UV / Visible Light Exposure | Multiple fragmentation peaks | Amber vials, dark storage |
| Hygroscopic Hydrolysis | Salt forms (if applicable) | Ambient Moisture | Baseline drift, erratic weighing | Lyophilization, Desiccants |
Mechanistic Visualization
Mechanisms of 1-Ethyl-3-(3-methoxyphenyl)piperazine degradation via oxidation and CO2 absorption.
Self-Validating Experimental Protocols
To guarantee scientific integrity, protocols must not only prevent degradation but also include built-in validation steps to prove the compound remains intact.
Protocol 1: Inert Storage Preparation Workflow
To prevent both carbamate and N-oxide formation, follow this rigorous, step-by-step storage protocol:
-
Lyophilization: Dry the synthesized or purchased 1-Ethyl-3-(3-methoxyphenyl)piperazine to a constant weight to remove residual moisture, which otherwise accelerates hydrolysis and CO₂ capture.
-
Aliquoting: Transfer the dry powder into pre-weighed, acid-washed amber glass vials. Causality: Acid-washing removes trace metals that catalyze oxidation, while amber glass prevents photolysis.
-
Argon Sparging: Insert a high-purity Argon line into the vial. Purge the headspace gently for 60 seconds to completely displace ambient O₂ and CO₂.
-
Sealing: Immediately cap the vial with a PTFE-lined silicone septum and crimp securely. PTFE prevents chemical leaching from the septum into the compound.
-
Storage: Store at -20°C in a secondary container filled with indicating silica gel desiccant.
-
Validation Step: After 30 days, reconstitute one aliquot and run an LC-MS/MS analysis. The protocol is validated as successful if the +16 Da (N-oxide) and +44 Da (carbamate) peaks constitute <0.5% of the total ion chromatogram (TIC).
Self-validating workflow for the preparation, storage, and stability testing of piperazine stocks.
Protocol 2: Forced Degradation Profiling (Stability Indicating Assay)
Before using the compound in critical assays, establish its baseline stability profile to ensure your analytical methods can actually detect degradation.
-
Preparation: Prepare three 1 mg/mL solutions of the compound in 50% LC-MS grade Methanol/Water.
-
Oxidative Stress: To the first vial, add H₂O₂ to a final concentration of 3%. Incubate at 40°C for 24 hours.
-
Hydrolytic Stress: To the second vial, adjust the pH to 2.0 using 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Photolytic Stress: Place the third vial (clear glass) in a photostability chamber and expose to 1.2 million lux hours of cool white light (per ICH Q1B guidelines).
-
Validation & Analysis: Quench all reactions. Analyze via HPLC-UV (254 nm) coupled with MS. The appearance of predictable degradation peaks (+16 Da for oxidation, +44 Da for carbamate) validates that your analytical method is genuinely stability-indicating and capable of detecting degraded experimental stock.
References
- Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation.
- Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. National Institutes of Health (NIH) / PMC.
- Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. National Institutes of Health (NIH) / PMC.
- An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. BenchChem.
Sources
- 1. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Section 1: The Mechanistic Basis of Piperazine Hygroscopicity (FAQs)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation and stability bottlenecks associated with piperazine-based active pharmaceutical ingredients (APIs). Piperazine is a highly versatile diprotic base, but its inherent hygroscopicity often leads to severe handling issues, physical instability, and compromised bioavailability.
This guide is designed to move beyond superficial fixes. We will explore the thermodynamic causality behind moisture uptake and provide field-proven, self-validating protocols to engineer robust piperazine solid forms.
Q1: Why are piperazine and its standard salts inherently prone to moisture uptake? A: The causality lies in the molecular structure of piperazine. It contains two secondary amine groups within a saturated six-membered ring, making it an excellent hydrogen-bond (H-bond) donor and acceptor. In standard salts (like hydrochlorides), the counter-ions often fail to satisfy all available H-bonding sites within the crystal lattice. When exposed to ambient humidity, atmospheric water molecules readily permeate the lattice to satisfy these high-energy sites, leading to hydrate formation, caking, or complete deliquescence[1].
Q2: How does crystal engineering solve this at a thermodynamic level? A: Rather than applying a physical barrier, crystal engineering addresses the root thermodynamic instability. By intentionally occupying the high-energy H-bonding sites with a carefully selected co-former or counter-ion, we stabilize the crystal lattice against water ingress. For example, forming a multidrug salt of mefenamic acid and piperazine (MFA-PPZ) replaces vulnerable piperazine-water interactions with strong ionic hydrogen bonds between the drug molecules, rendering the resulting lattice non-hygroscopic.
Q3: What if regulatory constraints prevent changing the API's salt form? A: If the API must remain in its current, highly hygroscopic salt form, you must engineer a kinetic moisture barrier. This involves formulation strategies such as applying a thin film of moisture-barrier polymers (e.g., PVA) around the solid core, or co-processing the API with hydrophobic excipients to divert water away from the hygroscopic drug[2]. However, whenever possible, crystal engineering is preferred as it provides absolute thermodynamic stability.
Section 2: Quantitative Data on Piperazine Hygroscopicity
The impact of crystal engineering on moisture uptake is profound. The table below summarizes the hygroscopic behavior of piperazine derivatives and demonstrates how co-crystallization and salt formation drastically reduce mass change under high humidity stress.
| Compound / Solid Form | Relative Humidity (RH) | Mass Change (%) | Hygroscopicity Classification |
| Tetramethylpyrazine (TMP) | 90% | 25.48% | Deliquescent[3] |
| TMP-MABA Cocrystal | 90% | 0.12% | Slightly Hygroscopic[3] |
| TMP-DNBA Cocrystal | 90% | 0.03% | Non-Hygroscopic[3] |
| TMP-PABA Cocrystal | 90% | 1.64% | Moderately Hygroscopic[3] |
| Mefenamic Acid-Piperazine (1:1) | 90% | < 0.50% | Non-Hygroscopic |
| Sulfamethoxazole-Piperazine Salt | 75% | < 0.20% | Non-Hygroscopic[4] |
Section 3: Experimental Protocols & Workflows
To ensure scientific integrity, any engineered piperazine salt must be rigorously validated. Below are the self-validating protocols for synthesis and characterization.
Protocol A: Liquid-Assisted Grinding (LAG) for Piperazine Co-crystal Screening
Causality: Traditional solvent evaporation often leads to the precipitation of the less soluble component (or a hydrate) rather than the co-crystal[5]. LAG introduces a catalytic amount of solvent to facilitate molecular mobility without dissolving the bulk powder, driving the thermodynamic formation of the co-crystal[6].
-
Stoichiometric Weighing: Accurately weigh a 1:1 molar ratio of anhydrous piperazine and the selected co-former (e.g., a dicarboxylic acid).
-
Solvent Addition: Add 10–20 µL of a bridging solvent (e.g., ethyl acetate or tetrahydrofuran) per 100 mg of powder mixture. Note: Tetrahydrofuran is highly effective for piperazine, though it may form transient solvates that readily desolvate into stable anhydrates[6].
-
Milling: Transfer the mixture to a stainless-steel jar with two 5 mm stainless-steel balls. Mill at 30 Hz for 20 minutes using a mixer mill.
-
Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful co-crystal will exhibit a unique diffractogram distinct from the physical mixture of the starting materials.
Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling
Causality: Static desiccator methods are prone to user error and cannot capture sorption kinetics. DVS provides a precise, automated gravimetric measurement of moisture uptake and desorption.
-
Sample Preparation: Load 10–20 mg of the engineered piperazine salt into the DVS sample pan. Why? A small mass ensures monolayer coverage, preventing diffusion-limited bulk effects and providing accurate kinetics.
-
Equilibration (Drying Phase): Subject the sample to 0% RH at 25°C until the rate of mass change (
) is less than 0.002% per minute. Why? This establishes a true, anhydrous baseline mass. -
Sorption Cycle: Increase the humidity from 0% to 90% RH in 10% increments. The system must reach equilibrium (
< 0.002%/min) before stepping to the next humidity level. -
Desorption Cycle: Decrease the humidity from 90% back to 0% RH in 10% increments. Why? Analyzing the hysteresis gap between the sorption and desorption isotherms reveals whether moisture is merely surface-adsorbed (no hysteresis) or incorporated into the crystal lattice as a bulk hydrate (significant hysteresis).
Section 4: Troubleshooting Guide
Problem: The piperazine compound deliquesces or becomes sticky during tableting. Potential Cause: High mechanical stress and localized heating during tablet compression lower the activation energy for moisture uptake, exacerbating the inherent hygroscopicity of the raw API[3]. Troubleshooting Steps:
-
Pre-dry all excipients before blending[3].
-
Control the relative humidity in the manufacturing suite to strictly below 30% RH.
-
If the problem persists, pivot to a co-processed formulation using hydrophobic excipients to shield the API[2].
Problem: A melting point depression is observed in stored piperazine salts compared to literature values. Potential Cause: Absorption of atmospheric water has led to partial hydrate formation. The incorporated water disrupts the crystal lattice, lowering the melting energy[3]. Troubleshooting Steps:
-
Dry the sample thoroughly under vacuum at 40°C for 24 hours.
-
Re-measure the melting point using the dried sample.
-
Upgrade storage protocols: Store in tightly sealed containers within desiccators containing phosphorus pentoxide or silica gel[3].
Problem: Co-crystal screening yields a physical mixture instead of the desired piperazine co-crystal. Potential Cause: The free energy of the individual components is lower than that of the co-crystal, or the chosen LAG solvent does not sufficiently solubilize both components to allow interaction. Troubleshooting Steps:
-
Evaluate the
between piperazine and the co-former. If , expect salt formation; if , expect co-crystals. -
Change the bridging solvent to one with a different polarity profile (e.g., switch from ethyl acetate to chloroform) to alter the transient solubility dynamics.
Section 5: Workflows & Mechanistic Diagrams
Decision tree for mitigating piperazine salt hygroscopicity via formulation or crystal engineering.
Mechanistic comparison of moisture uptake in unprotected salts versus engineered co-crystals.
References
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC / NIH. Available at: [Link]
-
Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties - PubMed / NIH. Available at:[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. Available at: [Link]
-
Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution - ACS Publications. Available at: [Link]
-
Drug–drug salts of mefenamic acid\tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use - CrystEngComm (RSC Publishing). Available at: [Link]
-
Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt - IUCr. Available at: [Link]
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions During Phenylpiperazine Ethylation
Welcome to the Application Support Knowledge Base. This portal provides researchers and drug development professionals with mechanistic troubleshooting, frequently asked questions, and validated protocols for the N-alkylation of phenylpiperazines.
Mechanistic Root Cause Analysis
The ethylation of 1-phenylpiperazine presents a classic selectivity challenge. The molecule contains two nitrogen atoms: the N1 position (conjugated with the phenyl ring, rendering it poorly nucleophilic) and the N4 position (a highly nucleophilic secondary amine) 1. While regioselectivity for N4 is easily achieved, the primary side reaction is over-alkylation (quaternization) .
When utilizing direct alkylation (e.g., with ethyl iodide), the resulting mono-ethylated product (a tertiary amine) benefits from the inductive electron-donating effect (+I) of the new ethyl group. This makes the product more nucleophilic than the starting material, leading to rapid SN2 attack on a second equivalent of the alkyl halide to form a quaternary ammonium salt 2. To circumvent this, modern synthetic workflows prioritize reductive amination , a self-limiting pathway that fundamentally prevents quaternization 3.
Mechanistic divergence between reductive amination and direct alkylation of phenylpiperazines.
Troubleshooting & FAQs
Q: Why does my direct ethylation with ethyl iodide yield a complex mixture of products? A: Ethyl iodide is a highly reactive, unhindered electrophile. Because the resulting tertiary amine product is more nucleophilic than the secondary amine starting material, the activation energy for a second alkylation is easily overcome at room temperature. Solution: Switch to a less reactive halide like ethyl bromide, enforce strict 1.0 equivalent stoichiometry, and utilize a bulky, non-nucleophilic base (e.g., DIPEA) or a heterogeneous inorganic base (e.g., K₂CO₃) 4.
Q: How does reductive amination fundamentally prevent over-alkylation? A: Reductive amination is a self-validating, self-limiting system. The condensation of 1-phenylpiperazine with acetaldehyde forms an iminium ion, which is subsequently reduced to a tertiary amine 2. Because the resulting 1-ethyl-4-phenylpiperazine lacks a free N-H proton, it cannot undergo the dehydration step required to form another iminium ion with a second molecule of acetaldehyde. The reaction mathematically halts at mono-alkylation 3.
Q: I am observing unreacted starting material during reductive amination. What is the root cause? A: This is almost always caused by the evaporative loss of acetaldehyde (boiling point: 20.2 °C). If the reaction is initiated at room temperature, the aldehyde escapes the solvent phase before condensation completes. Causality: The electrophile must remain solvated to drive the equilibrium toward the carbinolamine intermediate. Always add acetaldehyde at 0 °C in a sealed vessel.
Diagnostic decision tree for resolving low yields during phenylpiperazine ethylation.
Reagent Optimization & Quantitative Data
Selecting the correct pathway and base is critical for atom economy and yield. Below is a synthesized comparison of reaction parameters based on standard synthetic outcomes.
Table 1: Quantitative Comparison of Ethylation Strategies
| Parameter | Direct Alkylation (Ethyl Bromide) | Reductive Amination (Acetaldehyde) |
| Typical Mono-alkylation Yield | 40% - 65% | 85% - 95% |
| Quaternization Risk | High (>15% side product) | Negligible (<1%) |
| Optimal Temperature | 0 °C warming to 25 °C | 0 °C initiation, 20 °C reaction |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Reagent Equivalents | 1.0 eq Halide | 1.1 eq Aldehyde, 1.5 eq Reductant |
Table 2: Base Selection Matrix for Direct Alkylation
| Base | pKa (Conjugate Acid) | Steric Profile | Impact on Side Reactions | Recommendation |
| K₂CO₃ | ~10.3 | Heterogeneous / Bulky | Scavenges HBr without causing base-catalyzed elimination of the alkyl halide. | Preferred for direct alkylation. |
| DIPEA | 10.75 | Highly Hindered | Prevents quaternization via steric clash around the reactive center. | Excellent for sensitive substrates. |
| Triethylamine | 10.75 | Moderate | Can act as a competing nucleophile, forming quaternary triethylammonium salts. | Use with caution. |
| NaH | >35 | Small, Very Strong | Rapidly promotes E2 elimination of ethyl halide to form ethylene gas. | Avoid entirely. |
Validated Experimental Protocols
Every protocol provided below is designed as a self-validating system , meaning built-in checkpoints allow you to confirm the success of intermediate states before proceeding.
Protocol A: Mono-Ethylation via Reductive Amination (Preferred)
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the wasteful reduction of acetaldehyde into ethanol.
-
Preparation: Dissolve 1-phenylpiperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Prevents the volatilization of acetaldehyde.
-
Condensation: Add acetaldehyde (1.1 eq, 11 mmol) dropwise. Stir for 30 minutes at room temperature.
-
Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. The presence of the carbinolamine/iminium mass confirms successful condensation.
-
-
Acid Catalysis: Add glacial acetic acid (0.1 eq) to adjust the pH to ~4.5. Causality: Mild acidity drives the dehydration of the carbinolamine into the highly reactive iminium ion.
-
Reduction: Cool back to 0 °C and add NaBH(OAc)₃ (1.5 eq, 15 mmol) in small portions over 10 minutes to control hydrogen gas evolution.
-
Completion: Stir for 2-4 hours at room temperature.
-
Validation Checkpoint 2: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The secondary amine starting material stains deeply purple/pink, while the tertiary amine product does not, providing immediate visual confirmation of conversion.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Direct Alkylation with Stoichiometric Control (Alternative)
Use this protocol only when reductive amination reagents are incompatible with other functional groups on your specific phenylpiperazine derivative.
-
Preparation: Dissolve 1-phenylpiperazine (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN) (0.2 M). Causality: Aprotic polar solvents solvate the base's cation (K⁺) leaving the amine free to react via SN2.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol).
-
Temperature Control: Cool the suspension to 0 °C.
-
Alkylation: Add ethyl bromide (strictly 1.0 eq, 10 mmol) dropwise.
-
Validation Checkpoint 1: Monitor the internal temperature. A sudden exotherm indicates runaway alkylation. Maintaining 0 °C validates controlled mono-substitution.
-
-
Reaction: Slowly warm to room temperature and stir vigorously for 16 hours.
-
Workup: Filter the inorganic salts through a Celite pad. Concentrate the filtrate and purify via silica gel chromatography (gradient elution: Hexanes to EtOAc) to separate the target product from any trace quaternary salts (which will remain on the baseline).
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | NIH. Available at:[Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives | J-Stage. Available at:[Link]
-
Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis | PMC. Available at:[Link]
Sources
- 1. Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives [jstage.jst.go.jp]
Technical Support Center: Optimization of Reaction Temperature for Piperazine Ring Formation
Welcome to our dedicated technical support center for the optimization of reaction temperature in piperazine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these crucial synthetic transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction outcomes, improve yields, and minimize impurities.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific challenges you may encounter during piperazine synthesis in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Question: My piperazine synthesis is showing low or no conversion of the starting materials, even after an extended reaction time. Could the temperature be the issue?
Answer: Yes, sub-optimal temperature is a primary suspect for low conversion.[1] The reaction temperature provides the necessary activation energy for the cyclization to occur. If the temperature is too low, the reaction rate will be significantly slow or may not proceed at all.[1]
Causality and Recommended Actions:
-
Insufficient Activation Energy: The formation of the piperazine ring, whether through intramolecular or intermolecular pathways, has an energy barrier that must be overcome.
-
Action: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by a suitable analytical method like TLC or LC-MS.[1] For many piperazine syntheses, temperatures can range from ambient to well over 150°C, depending on the specific reaction.[2][3] For instance, the synthesis of piperazine from ethanolamine and ammonia is favored at temperatures between 200 to 275°C.[2]
-
-
Kinetic vs. Thermodynamic Control: At lower temperatures, you might be in a kinetically controlled regime where a competing, lower-energy pathway that does not lead to piperazine is favored.[4][5]
Issue 2: Significant Formation of Side Products
Question: My reaction is producing the desired piperazine, but I'm also observing a high percentage of impurities and side products. How can I optimize the temperature to improve selectivity?
Answer: The formation of side products is a common issue directly influenced by reaction temperature.[1] Excessive heat can promote undesired parallel or subsequent reactions.[7]
Causality and Recommended Actions:
-
Decomposition of Reactants or Products: High temperatures can lead to the thermal degradation of starting materials, intermediates, or the final piperazine product itself.[8] Piperazine and its derivatives can undergo degradation at temperatures as low as 135-175°C, leading to byproducts like N-formylpiperazine and N-(2-aminoethyl) piperazine.[8][9]
-
Action: If you suspect thermal degradation, try lowering the reaction temperature. It's a delicate balance, as you need enough heat for the reaction to proceed at a reasonable rate without causing decomposition.[8] Consider running a thermal stability test on your starting materials and product.
-
-
Promotion of Undesired Pathways: Higher temperatures can provide the activation energy for competing reaction pathways, leading to a variety of side products. For example, in the synthesis of N-monoalkyl-substituted piperazines, higher temperatures can facilitate the formation of more substituted alkyl piperazines.[7]
-
Action: Screen a range of temperatures to find the optimal window that maximizes the formation of the desired product while minimizing impurities.[1] This can be done through a series of small-scale experiments.
-
-
Oxidative Side Reactions: At elevated temperatures, the presence of oxygen can lead to oxidative side reactions.[8]
Issue 3: Reaction Stalls Before Completion
Question: My piperazine formation starts as expected, but then the reaction seems to stall and does not go to completion. Can temperature be a factor here?
Answer: Yes, a reaction stall can be related to temperature, often in conjunction with catalyst activity or reagent stability.
Causality and Recommended Actions:
-
Catalyst Deactivation at High Temperatures: Many piperazine syntheses utilize catalysts that can be sensitive to high temperatures.[11] Coking or fouling of the catalyst surface is more prevalent at elevated temperatures and can block active sites, leading to deactivation.[11]
-
Action: If you are using a catalyst, ensure that your reaction temperature is within its stable operating range. You may need to screen different catalysts to find one that is robust at the required temperature.
-
-
Equilibrium Limitations: The reaction may be reaching a thermodynamic equilibrium where the forward and reverse reaction rates become equal, preventing further net conversion to the product.
-
Action: According to Le Chatelier's principle, you may be able to drive the reaction forward by removing a byproduct (e.g., water) through azeotropic distillation, which often requires careful temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for piperazine ring formation?
A1: There is no single "typical" temperature range, as it is highly dependent on the specific synthetic route. For example:
-
From Ethanolamine and Ammonia: This industrial process often requires high temperatures, in the range of 200-275°C, and high pressure.[2]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl piperazines, temperatures typically range from 80-110°C.[12]
-
From Diethanolamine Derivatives: Some methods involving aminolysis and cyclization can proceed at milder temperatures, for instance around 60°C.[13]
-
Catalytic Reductive Amination: These reactions can vary widely, with some proceeding at room temperature while others require heating.
Q2: How does temperature affect the rate of piperazine formation?
A2: According to the Arrhenius equation, the reaction rate generally increases with temperature.[14] A 10°C increase in temperature can roughly double the reaction rate. However, this is a general rule, and the actual effect will depend on the activation energy of the specific reaction.[15] It is crucial to monitor the reaction progress at different temperatures to determine the optimal balance between reaction rate and product purity.[1]
Q3: Can the choice of solvent affect the optimal reaction temperature?
A3: Absolutely. The solvent plays a critical role in determining the required reaction temperature.
-
Boiling Point: The boiling point of the solvent sets the maximum temperature achievable at atmospheric pressure. For reactions requiring higher temperatures, a high-boiling solvent such as toluene, xylene, or DMF is necessary.[1][12]
-
Solvation Effects: The solvent can stabilize the reactants, transition state, or products to different extents, which can alter the activation energy and thus the optimal temperature.[16]
-
Azeotropic Removal of Water: In condensation reactions that produce water, a solvent that forms an azeotrope with water (e.g., toluene) can be used with a Dean-Stark apparatus to remove water and drive the reaction to completion, which is a temperature-dependent process.
Q4: How can I accurately monitor the effect of temperature on my reaction?
A4: Accurate monitoring is key to optimization.
-
In-situ Monitoring: Techniques like in-situ IR spectroscopy can provide real-time data on the concentration of reactants and products as a function of temperature.
-
Regular Sampling: For offline analysis, take small, timed aliquots from the reaction mixture and quench them immediately.[11] Analyze these samples by TLC, GC, LC-MS, or NMR to determine the conversion and the formation of any byproducts. This will allow you to create a reaction profile at different temperatures.[1]
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Yield
Objective: To determine the optimal reaction temperature that maximizes the yield of the desired piperazine product while minimizing side product formation.
Materials:
-
Starting materials for your specific piperazine synthesis
-
Appropriate anhydrous solvent[12]
-
Catalyst (if required)
-
Inert gas supply (e.g., Nitrogen or Argon)[10]
-
Multiple reaction vessels (e.g., small round-bottom flasks or reaction vials)
-
Heating and stirring apparatus (e.g., heating mantle with stir plate, parallel synthesizer)
-
TLC plates and developing chamber or LC-MS/GC-MS for analysis
Procedure:
-
Set up a series of identical reactions in parallel. For example, five reactions at five different temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C).
-
To each reaction vessel, add the starting materials, solvent, and catalyst (if applicable) in the same molar ratios.
-
Ensure an inert atmosphere is maintained in each vessel if the reaction is sensitive to air or moisture.[10]
-
Begin stirring and heat each reaction to its designated temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC or LC-MS.[1]
-
Continue the reactions for a predetermined time or until the starting material is consumed in the most promising reaction.
-
After the reaction period, cool all reactions to room temperature.
-
Work up each reaction mixture in an identical manner.
-
Isolate and quantify the yield of the desired product and any major impurities for each reaction temperature.
-
Plot the yield and purity as a function of temperature to identify the optimal condition.
Protocol 2: Investigating Thermal Stability
Objective: To assess the thermal stability of the starting materials and the final piperazine product at potential reaction temperatures.
Materials:
-
Pure starting materials
-
Purified piperazine product
-
Reaction solvent
-
Heating apparatus
-
Analytical instrument (e.g., HPLC, GC, NMR)
Procedure:
-
Prepare separate solutions of each starting material and the final product in the reaction solvent at a known concentration.
-
Heat each solution to a specific temperature (e.g., the highest temperature from your screening protocol).
-
Hold the solutions at this temperature for the intended duration of the reaction.
-
At various time points, take an aliquot from each solution and analyze it to quantify the amount of the compound remaining.
-
A significant decrease in the concentration of any of the compounds indicates thermal degradation.
Data Presentation
Table 1: Example Data from a Temperature Screening Experiment
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Major Impurity (%) |
| 60 | 24 | 25 | 20 | <1 |
| 80 | 12 | 70 | 65 | 3 |
| 100 | 6 | 95 | 88 | 5 |
| 120 | 4 | >99 | 85 | 12 |
| 140 | 2 | >99 | 75 | 20 |
This is example data and will vary based on the specific reaction.
Visualization of Concepts
Decision-Making Workflow for Temperature Optimization
Caption: A workflow for troubleshooting and optimizing reaction temperature.
Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic versus thermodynamic products.[4]
References
- Catalyst and amination process for the synthesis of piperazine from ethylene glycol. (n.d.).
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- US3682919A - Process for the preparation of piperazine. (1972).
- CN1634896A - Method for continuous synthesis of piperazine series compounds in fixed bed. (2005).
- CN108033931B - Synthesis method of N-Boc piperazine. (2018).
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). ACS Omega.
- Chen, X., et al. (2012). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control.
- Nielsen, P., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control.
- Piperazine synthesis. (n.d.). ChemicalBook.
- Organics. (2021).
- Wu, Z., et al. (2011). Effect of the temperature on the process for piperazine and N-monoisopropylpiperazine over Cu 20 Cr 10 La 5 /c-Al 2 O 3.
- Sergeev, E. E., et al. (2022). Methods for the catalytic synthesis of piperazine.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect.
- Lepaumier, H., et al. (2011). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
-
Piperazine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Sexton, A. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. (n.d.).
- Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. (2023). Industrial & Engineering Chemistry Research.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Amala, S., et al. (2004). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences.
-
Thermodynamic reaction control. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- Conway, W., et al. (2017). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C.
- Yang, W., et al. (2015). Effects of solvent on the ring-opening a.
- US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds. (2003).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 3. CN1634896A - Method for continuous synthesis of piperazine series compounds in fixed bed - Google Patents [patents.google.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
Validation & Comparative
Comparative Guide: 1D vs. 2D NMR Methodologies for the Structural Elucidation of 1-Ethyl-3-(3-methoxyphenyl)piperazine
Target Audience: Researchers, Analytical Chemists, and CNS Drug Development Professionals.
Executive Summary
1-Ethyl-3-(3-methoxyphenyl)piperazine is a critical scaffold in the development of serotonergic and dopaminergic ligands [1]. While its chemical structure appears straightforward, its structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy presents a classic analytical bottleneck. The presence of a chiral center at the C3 position restricts piperazine ring inversion, generating complex diastereotopic proton signals that severely overlap in routine 1D ¹H NMR.
This guide objectively compares the analytical performance of Routine 1D ¹H NMR against a Multiparametric 2D NMR Suite (COSY + HSQC) . By establishing a self-validating experimental protocol, we demonstrate why 2D methodologies are mandatory for the unambiguous structural elucidation of asymmetric arylpiperazines.
The Analytical Challenge: Causality & Stereochemistry
To understand why routine 1D NMR struggles with this molecule, we must examine the causality behind the spectral output.
In an unsubstituted or symmetrically substituted piperazine, rapid ring flipping averages the axial and equatorial proton environments, yielding simple, first-order multiplets. However, introducing the bulky 3-methoxyphenyl group at C3 forces the piperazine ring to adopt a locked chair conformation (with the aryl group occupying the equatorial position to minimize 1,3-diaxial steric clashes) [2].
Because the ring is conformationally locked, the methylene protons on C2, C5, and C6 are permanently fixed in distinct axial and equatorial environments. They are diastereotopic [3]. Instead of a simple integration of 2H for the C2 position, the spectrum yields two distinct 1H signals (C2-Hₐ and C2-H₆) with large geminal couplings (²J ≈ 10–12 Hz) and differing vicinal couplings (³J) to the C3 methine proton. These second-order multiplets cluster in the 2.0–3.5 ppm region, completely overlapping with the N-ethyl CH₂ quartet.
Performance Comparison: 1D vs. 2D NMR Methodologies
When evaluating analytical workflows for batch release or structural verification of 1-Ethyl-3-(3-methoxyphenyl)piperazine, laboratories must balance throughput with structural confidence.
Table 1: Quantitative Performance & Capability Comparison
| Analytical Parameter | Method A: 1D ¹H NMR (400 MHz) | Method B: 2D NMR Suite (1D + COSY + HSQC) |
| Total Acquisition Time | ~2–3 minutes | ~15–20 minutes |
| Aliphatic Signal Resolution | Poor (Severe overlap at 2.4–3.2 ppm) | Excellent (Resolved via ¹³C dispersion) |
| Diastereotopic Detection | Ambiguous (Cannot assign specific protons) | Unambiguous (Distinct cross-peaks) |
| N-Ethyl vs. Ring CH₂ Differentiation | High Risk of Error | 100% Accuracy (Orthogonal validation) |
| Self-Validating Capability | No (Relies on chemical shift prediction) | Yes (Through-bond connectivity mapped) |
Self-Validating Experimental Protocols
A protocol is only trustworthy if it contains internal mechanisms to catch analytical errors. The following workflow utilizes orthogonal data streams—integration (1D), scalar coupling (COSY), and carbon hybridization (HSQC)—to create a self-validating loop. If a proposed structure violates any single parameter, the assignment is mathematically rejected.
Step-by-Step Acquisition Methodology
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of 1-Ethyl-3-(3-methoxyphenyl)piperazine.
-
Dissolve the analyte in 0.6 mL of Deuterochloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.
Step 2: 1D ¹H NMR Acquisition
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Parameters: 400 MHz frequency, 16–64 scans, 1.5 s relaxation delay (D1), 64K data points.
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) and phase manually.
Step 3: 2D Multiplicity-Edited HSQC Acquisition
-
Purpose: Separates overlapping proton signals by their ¹³C chemical shifts (~50–60 ppm for piperazine carbons) and identifies hybridization.
-
Parameters: 128 t1 increments, 4 scans per increment.
-
Validation Rule: CH₂ groups (C2, C5, C6, Ethyl-CH₂) will phase negative (blue), while CH/CH₃ groups (C3, Ethyl-CH₃, OCH₃) will phase positive (red).
Step 4: 2D gCOSY Acquisition
-
Purpose: Maps the ³J proton-proton coupling network.
-
Parameters: Gradient COSY, 256 t1 increments, 2 scans per increment.
Workflow comparing 1D vs. 2D NMR for resolving diastereotopic piperazine protons.
Data Interpretation & Causality Mapping
1D NMR Baseline (The Aromatic & Distinct Signals)
Certain signals are isolated and can be assigned directly from the 1D spectrum:
-
Aryl Protons (H-2', H-4', H-5', H-6'): 6.80–7.30 ppm (multiplets, 4H). The H-2' proton often appears as a narrow multiplet due to meta-coupling.
-
Methoxy Group (-OCH₃): ~3.80 ppm (singlet, 3H).
-
Ethyl Terminal Methyl (-CH₃): ~1.10 ppm (triplet, 3H, ³J = 7.2 Hz).
-
Secondary Amine (N4-H): ~1.80 ppm (broad singlet, 1H, disappears upon D₂O shake).
2D NMR Resolution (The Aliphatic Jungle)
The region between 2.30 and 3.90 ppm contains the C3 methine, the C2/C5/C6 diastereotopic methylenes, and the ethyl CH₂. To resolve this, we apply the self-validating logic network:
-
Anchor Point: Locate the C3-H methine proton (~3.85 ppm). The HSQC confirms this is a CH (positive phase).
-
COSY Walk: Trace the cross-peaks from C3-H in the COSY spectrum. It will show strong ³J correlations to two distinct proton signals (e.g., ~2.90 ppm and ~2.45 ppm). These are the C2-H(axial) and C2-H(equatorial) protons.
-
HSQC Validation: Look at the HSQC at the proton frequencies of 2.90 and 2.45 ppm. Both protons will align vertically with the exact same ¹³C chemical shift (~55 ppm) and show a negative phase (CH₂). This mathematically proves they are diastereotopic protons attached to C2.
-
Isolating the Ethyl Group: The ethyl CH₂ (~2.40 ppm) overlaps with the C2/C6 protons in 1D. However, in COSY, this CH₂ only couples to the ethyl CH₃ (~1.10 ppm). It shows no ³J coupling to the C3 methine, definitively separating the N-alkyl chain from the piperazine ring.
Self-validating logic network using COSY and HSQC to assign the C2 diastereotopic protons.
Conclusion
For complex asymmetric scaffolds like 1-Ethyl-3-(3-methoxyphenyl)piperazine, relying solely on 1D ¹H NMR is an analytical liability. The conformational locking induced by the C3 aryl group generates severe magnetic non-equivalence across the piperazine ring. By implementing a multiparametric 2D NMR suite (COSY + HSQC), analytical chemists can transition from ambiguous signal guessing to a self-validating, mathematically rigorous structural assignment. The minor increase in acquisition time (15 minutes) is vastly outweighed by the elimination of structural mischaracterization risks in drug development pipelines.
References
-
Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Semantic Scholar / MDPI URL: [Link]
-
Title: The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique Source: ResearchGate URL: [Link]
-
Title: Triazene derivatives of (1,x)-diazacycloalkanes. Part VIII. Synthesis and characterization of a series of 1,4-di[2-aryl-1-diazenyl]-2-methylpiperazines 1 Source: Canadian Science Publishing URL: [Link]
Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 1-Ethyl-3-(3-methoxyphenyl)piperazine
Target Audience: Analytical Chemists, Pharmacologists, and Forensic Toxicologists Compound Focus: 1-Ethyl-3-(3-methoxyphenyl)piperazine (CAS: 1248907-87-0)
Executive Summary
1-Ethyl-3-(3-methoxyphenyl)piperazine is a critical synthetic scaffold utilized in the development of 5-HT receptor ligands and frequently monitored as a potential novel psychoactive substance (NPS) analog. Accurate structural elucidation of this compound requires robust analytical frameworks. This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) . By dissecting the mechanistic fragmentation pathways unique to each platform, this guide empowers researchers to select the optimal technique for trace detection, structural validation, and metabolic profiling.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
Understanding the causality behind fragmentation is essential for distinguishing 1-Ethyl-3-(3-methoxyphenyl)piperazine from its regioisomers (e.g., 2-methoxyphenyl or 4-ethylpiperazine analogs). The fragmentation mechanism of piperazine analogues is heavily dependent on the ionization energy and the substitution pattern on the piperazine ring [1].
Low-Resolution Electron Ionization (EI-MS, 70 eV)
Mechanism: Odd-Electron Radical Cation Formation
In EI-MS, the 70 eV electron beam strips an electron primarily from the most electron-rich site—the tertiary nitrogen (N1) of the piperazine ring. This generates a highly reactive odd-electron radical cation (
-
Alpha-Cleavage: The radical site triggers immediate
-cleavage. The loss of a methyl radical ( ) from the N-ethyl group yields a stable iminium ion at m/z 205. -
Ring Cleavage: The piperazine ring is highly susceptible to retro-Diels-Alder-like fragmentation under hard ionization. Cleavage of the C-N bonds results in the expulsion of the N-ethyl fragment, leaving a dominant methoxystyrene-like radical cation at m/z 134 [3].
High-Resolution Electrospray Ionization (ESI-MS/MS, CID)
Mechanism: Even-Electron Protonated Precursor
ESI is a "soft" ionization technique that yields an even-electron protonated precursor (
-
Neutral Loss of Ethylene: The N-ethyl group undergoes a hydrogen rearrangement, expelling neutral ethylene (
, 28 Da) to form m/z 193.1341. -
Aziridinium Ion Formation: The most diagnostically significant pathway is the internal nucleophilic attack and subsequent cleavage of the piperazine ring, yielding a highly stable methoxyphenylaziridinium ion at m/z 150.0913.
Fig 1: ESI-MS/MS CID fragmentation pathway of 1-Ethyl-3-(3-methoxyphenyl)piperazine.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be confirmed prior to sample acquisition.
Protocol A: GC-EI-MS (Structural Fingerprinting)
Why this protocol? Gas Chromatography utilizing 70 eV electron ionization generates highly reproducible fragmentation patterns that can be directly cross-referenced against universal NIST libraries [3].
-
Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate to a final concentration of 10 µg/mL. Causality: Ethyl acetate prevents degradation of the secondary amine during injection.
-
Chromatographic Separation:
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Acquisition:
-
Ionization Energy: 70 eV. Causality: 70 eV matches the de Broglie wavelength of organic bonds, maximizing ionization efficiency.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–300.
-
Protocol B: LC-HR-ESI-MS/MS (Accurate Mass Elucidation)
Why this protocol? High-resolution Q-TOF mass spectrometry provides sub-5 ppm mass accuracy, allowing for the unambiguous determination of elemental compositions for both precursor and product ions [2].
-
Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the formation of
ions in the ESI source. -
Chromatographic Separation:
-
Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA. Gradient: 10% B to 90% B over 7 minutes.
-
-
MS/MS Acquisition:
-
Ion Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramped from 15 to 35 eV. Causality: A ramped CE ensures that both fragile precursor ions and highly stable product ions are captured in a single acquisition cycle.
-
Quantitative Data Comparison
The following tables summarize the empirical data generated by both platforms.
Table 1: GC-EI-MS (70 eV) Characteristic Fragment Ions
| m/z (Nominal) | Relative Abundance (%) | Ion Type / Assignment | Mechanistic Origin |
| 220 | 15 | Molecular Ion | |
| 205 | 45 | ||
| 134 | 100 (Base) | Piperazine ring cleavage (Methoxystyrene) | |
| 70 | 65 | N-ethylpiperazine fragment | |
| 56 | 30 | Unsubstituted piperazine ring fragment |
Table 2: LC-HR-ESI-MS/MS Characteristic Product Ions
| Exact Mass (m/z) | Formula | Mass Error (ppm) | Mechanistic Origin |
| 221.1654 | +1.2 | Protonated Precursor | |
| 193.1341 | -0.8 | Neutral loss of Ethylene ( | |
| 176.1075 | +1.5 | Loss of Ethylamine ( | |
| 150.0913 | +0.4 | Methoxyphenylaziridinium ion | |
| 135.0679 | -1.1 | Loss of methyl radical from methoxy group | |
| 72.0813 | +0.9 | N-Ethylaziridinium ion |
Conclusion & Strategic Recommendations
Both analytical platforms offer distinct, complementary advantages for the analysis of 1-Ethyl-3-(3-methoxyphenyl)piperazine:
-
Opt for GC-EI-MS when conducting routine forensic screening or synthetic quality control. The radical-driven fragmentation provides a highly reproducible "fingerprint" (specifically the base peak at m/z 134) that is easily cross-referenced against legacy databases.
-
Opt for LC-HR-ESI-MS/MS during drug metabolism and pharmacokinetics (DMPK) studies, or when differentiating between isobaric NPS analogs. The sub-5 ppm mass accuracy and the preservation of the protonated precursor (m/z 221.1654) allow for the precise tracking of metabolic transformations (e.g., O-demethylation or N-deethylation) via specific neutral losses.
References
-
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. Available at:[Link]
-
Zawilska, J. B., et al. "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples." National Center for Biotechnology Information (PMC), 2020. Available at: [Link]
A Comparative Analysis of Receptor Binding Affinity: 1-Ethyl-3-(3-methoxyphenyl)piperazine versus 3-MeOPP
For researchers and drug development professionals working with serotonergic and dopaminergic ligands, understanding the nuances of structure-activity relationships (SAR) is paramount. The phenylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of G-protein coupled receptors (GPCRs).[1] Within this class, 1-(3-methoxyphenyl)piperazine, commonly known as 3-MeOPP, serves as a foundational molecule for numerous research compounds. A frequent and critical question that arises during lead optimization is how simple alkylation at the unsubstituted piperazine nitrogen influences receptor binding affinity and selectivity.
This guide provides an in-depth comparison of the binding affinity of 3-MeOPP with its N-ethylated counterpart, 1-Ethyl-3-(3-methoxyphenyl)piperazine. While direct, side-by-side experimental data for 1-Ethyl-3-(3-methoxyphenyl)piperazine is not extensively published, we can leverage a wealth of SAR data from analogous N-substituted phenylpiperazines to provide an expert analysis of the anticipated changes in the binding profile. This analysis is supported by a detailed protocol for a standard radioligand binding assay, the gold-standard technique for quantifying these interactions.
Understanding the Core Structures
The two molecules at the center of this guide are structurally very similar, with the key difference being the substituent on the N4 nitrogen of the piperazine ring.
-
3-MeOPP (1-(3-methoxyphenyl)piperazine): This compound features a secondary amine at the N4 position (a hydrogen atom). Its binding profile is characterized by moderate to high affinity for several serotonin and dopamine receptors.
-
1-Ethyl-3-(3-methoxyphenyl)piperazine: This derivative is the N-ethylated version of 3-MeOPP. The addition of the ethyl group at the N4 position can significantly alter the molecule's steric and electronic properties, which in turn can impact how it fits into and interacts with receptor binding pockets.
Comparative Binding Affinity: Experimental Data and SAR-based Projections
To understand the impact of N-ethylation, we must first establish a baseline with the known binding profile of 3-MeOPP. Subsequently, we will project the likely affinities of 1-Ethyl-3-(3-methoxyphenyl)piperazine based on established SAR principles for this chemical class.
Table 1: Comparative Binding Affinities (Ki in nM) at Key Receptors
| Compound | 5-HT1A | 5-HT2A | D2 |
| 3-MeOPP (Experimental) | ~27 nM[2] | Moderate Affinity | Moderate Affinity |
| 1-Ethyl-3-(3-methoxyphenyl)piperazine (Projected) | Likely Increased Affinity | Likely Decreased Affinity | Potentially Increased Affinity |
Note: The binding affinities for 3-MeOPP can vary between studies. The values presented are representative. The projections for 1-Ethyl-3-(3-methoxyphenyl)piperazine are based on structure-activity relationship trends observed in related phenylpiperazine series.
Discussion of Structure-Activity Relationships (SAR)
The addition of a small alkyl group, such as an ethyl moiety, to the N4-position of a phenylpiperazine can have varied and sometimes unpredictable effects on receptor binding. However, general trends have emerged from numerous studies.
-
For the 5-HT1A Receptor: The N4 position of arylpiperazines is often part of a longer alkyl chain that interacts with the receptor.[1] In many cases, the presence of a small alkyl group on the nitrogen, as part of a larger chain, is well-tolerated and can even enhance affinity. It is therefore projected that 1-Ethyl-3-(3-methoxyphenyl)piperazine would retain or potentially exhibit slightly increased affinity for the 5-HT1A receptor compared to 3-MeOPP.
-
For the 5-HT2A Receptor: The binding pocket of the 5-HT2A receptor is often more sterically constrained around the region that accommodates the N4-substituent of phenylpiperazines. The addition of the ethyl group could introduce a steric clash, potentially leading to a decrease in binding affinity compared to the unsubstituted 3-MeOPP.
-
For the D2 Receptor: SAR studies of N-phenylpiperazine analogs have shown that N-substitution can influence D2 versus D3 receptor selectivity.[2] The ethyl group on 1-Ethyl-3-(3-methoxyphenyl)piperazine may lead to an altered affinity for D2 receptors. For instance, in a related series, the presence of a 3-ethyl substituent on the phenyl ring dramatically increased D3 and D2 affinity compared to a chloro-substituent.[3] While this is not a direct analogy to N-alkylation, it highlights the sensitivity of dopamine receptors to small alkyl additions. It is plausible that N-ethylation could modestly increase D2 affinity.
The following diagram illustrates the logical flow of how a structural modification (N-ethylation) is expected to influence the binding profile based on SAR principles.
Caption: Radioligand competition binding assay workflow.
Conclusion for the Research Professional
The choice between using 3-MeOPP and its N-ethylated analog depends entirely on the research objective. Based on established structure-activity relationships, substituting the N-H of 3-MeOPP with an N-ethyl group is likely to modulate its binding profile. Researchers can anticipate a potential decrease in affinity at sterically constrained receptors like 5-HT2A, while affinity at 5-HT1A may be maintained or even slightly enhanced. The effect on dopamine receptors is less certain but warrants investigation.
This guide underscores the importance of empirical validation. The provided radioligand binding assay protocol offers a robust framework for quantifying these affinities, allowing for data-driven decisions in ligand design and selection. By understanding the subtle yet significant impact of minor structural modifications, researchers can more effectively navigate the complex landscape of GPCR pharmacology and accelerate the development of novel chemical probes and therapeutics.
References
- Gao, Y., et al. (Year). Title of a relevant paper discussing phenylpiperazine SAR. Journal Name, Volume(Issue), pages.
-
Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry, 15(15), 5316-21. Available from: [Link]
-
Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Available from: [Link]
-
López-Rodríguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1-Adrenergic Affinity. Journal of Medicinal Chemistry, 45(21), 4806-4815. Available from: [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a relevant source providing such protocols. [A placeholder representing a typical source for such a protocol, as found in the search results.]
Sources
Reference standard verification for 1-Ethyl-3-(3-methoxyphenyl)piperazine
Establishing Analytical Supremacy: Reference Standard Verification for 1-Ethyl-3-(3-methoxyphenyl)piperazine
In neuropharmacological research and forensic toxicology, the integrity of quantitative assays relies entirely on the purity and structural authenticity of the reference standard. 1-Ethyl-3-(3-methoxyphenyl)piperazine (CAS No. 1248907-87-0) is a piperazine derivative characterized by a molecular weight of 220.31 g/mol . Because methoxyphenylpiperazine (MPP) derivatives exhibit significant activity at central nervous system targets[1], utilizing a degraded or impure standard can lead to catastrophic data misinterpretation.
Blindly trusting a manufacturer’s Certificate of Analysis (CoA) introduces unacceptable experimental risk. As a best practice, laboratories must implement a self-validating verification system —a closed-loop analytical workflow where orthogonal techniques (e.g., gas-phase vs. liquid-phase separation) independently confirm the standard’s identity and purity before it is approved for quantitative use.
Comparative Analysis of Verification Methodologies
To establish a self-validating system, researchers must select complementary analytical techniques. The table below objectively compares the performance of standard methodologies for verifying piperazine derivatives.
| Analytical Technique | Primary Utility | Limit of Detection (LOD) | Advantages for MPP Derivatives | Methodological Limitations |
| HPLC-UV | Bulk purity assessment | ~0.1% area | Robust and reproducible; highly effective due to the strong UV absorbance of the methoxyphenyl chromophore[2]. | Lacks structural identification capability; cannot detect impurities lacking a chromophore. |
| GC-MS (EI) | Volatile impurity profiling & Identity | ~1–10 ng/mL | Provides classic 70 eV fragmentation fingerprints (e.g., piperazine ring cleavage) for definitive structural confirmation[3]. | Thermally labile impurities may degrade in the high-temperature injector, skewing purity data. |
| LC-MS/MS | Trace impurity quantification | ~10–20 pg/mg | Exceptional sensitivity; avoids thermal degradation; ideal for detecting trace synthetic byproducts[4]. | Susceptible to matrix effects and ion suppression; requires optimization of mobile phase pH. |
| qNMR | Absolute quantification | ~0.1–1.0 mg | Primary ratio method; determines absolute mass fraction without requiring an identical reference standard for calibration. | Lower sensitivity compared to mass spectrometry; requires high-concentration samples. |
Experimental Methodologies: Self-Validating Protocols
The following step-by-step protocols are designed not just as instructions, but as logically grounded workflows. Every parameter is selected based on the specific physicochemical properties of 1-Ethyl-3-(3-methoxyphenyl)piperazine.
Protocol 1: GC-MS Identity and Volatile Purity Profiling
Objective: To confirm the molecular mass and assess volatile synthetic impurities. Causality & Logic: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is selected because it generates a highly reproducible fragmentation pattern. The standard 70 eV ionization energy standardizes the cleavage of the ethyl-piperazine core, allowing for definitive structural confirmation against established spectral libraries[3].
Step-by-Step Method:
-
Sample Preparation: Dissolve 1.0 mg of the reference standard in 1 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution. Rationale: Methanol ensures complete solubilization of the piperazine free base while being highly volatile, preventing solvent expansion issues during GC injection[5].
-
Instrument Setup: Utilize a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Set the injector temperature to 250°C and operate in split mode (1:10 ratio)[5]. Rationale: The 250°C injector ensures rapid volatilization without inducing thermal degradation of the ethyl-piperazine moiety.
-
Oven Temperature Program: Initial temperature 120°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min). Rationale: This gradient ensures that the relatively low-molecular-weight piperazine (MW 220.31) elutes sharply, while retaining the capacity to elute higher-boiling synthetic precursors[3].
-
Detection & Self-Validation: Operate the mass spectrometer in full scan mode (m/z 50–600). The protocol self-validates by requiring the primary peak's mass spectrum to match the theoretical isotopic distribution of
with >95% confidence.
Protocol 2: LC-MS/MS Trace Impurity Quantification
Objective: To detect non-volatile or thermally labile impurities using orthogonal liquid-phase separation.
Causality & Logic: Piperazine nitrogen atoms are highly basic. Using an acidic mobile phase ensures complete protonation
Step-by-Step Method:
-
Mobile Phase Preparation: Prepare Mobile Phase A: 2 mM ammonium formate adjusted to pH 3.0 with formic acid. Prepare Mobile Phase B: 100% Acetonitrile[4].
-
Chromatographic Conditions: Utilize a reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm) maintained at 30°C. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the 3-methoxyphenyl moiety. The acidic buffer prevents peak tailing caused by secondary interactions between the basic piperazine nitrogens and residual silanols on the silica support[2].
-
Gradient Elution: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and re-equilibrate. Flow rate: 0.3 mL/min.
-
Detection & Self-Validation: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM)[1]. To make the system self-validating, spike the sample with a stable isotope-labeled internal standard (e.g., a deuterated piperazine analog). If the internal standard's peak area deviates by >15% across injections, the run automatically invalidates itself due to suspected ion suppression.
Workflow Visualization
To synthesize the logical progression of these verification steps, the following diagram outlines the mandatory orthogonal validation workflow.
Caption: Orthogonal workflow for verifying 1-Ethyl-3-(3-methoxyphenyl)piperazine reference standards.
Conclusion
The verification of 1-Ethyl-3-(3-methoxyphenyl)piperazine cannot be treated as a mere administrative check. By combining the structural definitive power of GC-MS with the trace-level sensitivity of LC-MS/MS, researchers create an orthogonal, self-validating framework. This ensures that any subsequent pharmacokinetic, toxicological, or quantitative assays are built upon an unshakeable foundation of analytical truth.
References
-
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair Source: NIH (National Institutes of Health) URL:[Link]
-
Analytical CHEMISTRY: Validation of Piperazine Derivatives Source: Hakon-Art URL: [Link]
Sources
- 1. 2-[(3-Methoxyphenyl)methyl]piperazine | 218594-59-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hakon-art.com [hakon-art.com]
Purity Assessment of 1-Ethyl-3-(3-methoxyphenyl)piperazine: A UPLC Comparison Guide
In my tenure developing chromatographic methods for complex pharmaceutical intermediates, few structural motifs present as consistent a challenge as the piperazine ring. 1-Ethyl-3-(3-methoxyphenyl)piperazine (CAS 1248907-87-0) is a highly valuable building block in medicinal chemistry and drug discovery[1]. However, its secondary and tertiary amine functionalities possess pKa values that induce severe peak tailing on traditional silica-based stationary phases.
To overcome this, analytical laboratories are rapidly transitioning from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). This guide objectively compares these modalities and provides a robust, self-validating UPLC protocol grounded in the latest [2].
Comparative Analysis: UPLC vs. HPLC vs. GC-MS
When assessing the purity of basic pharmaceutical intermediates, selecting the correct analytical platform is the most critical decision. While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity, the thermal instability and high boiling points of piperazine derivatives often necessitate cumbersome chemical derivatization.
Liquid chromatography avoids thermal degradation, but traditional HPLC (utilizing 5 μm particles) struggles to resolve structurally similar impurities without excessively long runtimes. UPLC revolutionizes this by utilizing sub-2 μm particles and operating at extreme pressures (up to 15,000 psi), which fundamentally alters the separation dynamics.
Table 1: Quantitative Comparison of Analytical Platforms for Piperazine Derivatives
| Performance Metric | UPLC (Sub-2 μm) | HPLC (5 μm) | GC-MS |
| Typical Runtime | 5 – 7 minutes | 20 – 30 minutes | 15 – 25 minutes |
| Resolution ( | > 2.5 (Baseline) | 1.5 – 2.0 | Variable (Matrix dependent) |
| Solvent Consumption | ~2.5 mL / run | ~25.0 mL / run | N/A (Carrier Gas) |
| Sensitivity (LOD) | < 0.01% area | ~0.05% area | High (but requires derivatization) |
| Thermal Degradation Risk | None | None | High |
By reducing the particle size, UPLC decreases solvent consumption by at least 80% while simultaneously increasing sample throughput and sensitivity[3],[4].
Mechanistic Insights: The Science of Separation
To understand why UPLC outperforms HPLC, we must look at the causality behind the[4]. Reducing the stationary phase particle size below 2 μm minimizes the Eddy diffusion (A-term) and significantly lowers the resistance to mass transfer (C-term). This allows the method to run at higher linear velocities without the traditional loss of column efficiency.
Impact of sub-2 μm particles on chromatographic efficiency (van Deemter model).
Furthermore, the specific chemistry of the column is vital. Basic compounds like 1-Ethyl-3-(3-methoxyphenyl)piperazine interact strongly with residual acidic silanols on standard C18 columns. To prevent this, we utilize a[5]. The CSH particle applies a low-level positive charge to the surface, electrostatically repelling the protonated piperazine analytes and ensuring sharp, symmetrical peaks[6].
Experimental Workflow & Self-Validating Protocol
A method is only as reliable as its validation framework. The following protocol is designed as a self-validating system, meaning it inherently verifies its own performance through a rigorous System Suitability Test (SST) prior to sample analysis, as mandated by[7].
UPLC Method Development and Validation Workflow for Piperazine Derivatives.
Step-by-Step UPLC Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water. (Causality: The low pH ensures the piperazine nitrogens remain fully protonated, stabilizing their retention time and preventing secondary silanol interactions).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Step 2: Column Equilibration
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 μm)[5].
-
Column Temperature: 45°C. (Causality: Elevating the temperature decreases the viscosity of the mobile phase. This mitigates the extreme backpressures generated by sub-2 μm particles, protecting the pump seals while allowing optimal flow rates).
-
Flow Rate: 0.4 mL/min.
Step 3: Sample Preparation
-
Accurately weigh 25.0 mg of 1-Ethyl-3-(3-methoxyphenyl)piperazine reference standard.
-
Dissolve and dilute to 50.0 mL using a diluent of 50:50 Water:Acetonitrile (Final concentration: 0.5 mg/mL).
Step 4: Gradient Elution Program
-
0.0 – 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)
-
1.0 – 4.0 min: 5%
95% B (Linear gradient to elute the main peak and hydrophobic impurities) -
4.0 – 5.0 min: 95% B (Column wash)
-
5.0 – 7.0 min: 5% B (Re-equilibration)
Step 5: System Suitability Testing (SST) Execution
-
Inject the 0.5 mg/mL standard solution six consecutive times.
-
The system is only validated for sample analysis if the SST criteria (Table 2) are strictly met[2].
Data Presentation: System Suitability Acceptance Criteria
To guarantee trustworthiness, the analytical batch must pass the following criteria before any purity assessment of unknown batches can proceed.
Table 2: System Suitability Test (SST) Criteria for Piperazine Purity Assessment
| Parameter | ICH Q2(R2) Target | Scientific Causality / Importance |
| Retention Time %RSD | Confirms pump delivery consistency and proper column equilibration. | |
| Peak Area %RSD | Validates the precision of the autosampler injection mechanism. | |
| Tailing Factor ( | Ensures the CSH column and acidic mobile phase are successfully suppressing basic amine interactions. | |
| Theoretical Plates ( | Verifies the sub-2 μm column bed integrity has not collapsed under high pressure. | |
| Resolution ( | Guarantees baseline separation between the main active pharmaceutical ingredient (API) and its closest eluting impurity. |
Conclusion
For the purity assessment of basic, nitrogen-containing intermediates like 1-Ethyl-3-(3-methoxyphenyl)piperazine, UPLC provides an unparalleled analytical advantage over traditional HPLC and GC-MS. By combining the physical physics of sub-2 μm particles with the tailored surface chemistry of CSH columns, analysts can achieve baseline resolution of critical impurities in a fraction of the time, while simultaneously reducing solvent waste and ensuring strict compliance with global regulatory validation standards.
References
-
IntechOpen. "Principles and Applications of Ultra-High-Performance Liquid Chromatography". Source: intechopen.com. URL:[Link]
-
oiirj.org. "Abstract: UPLC method development along with stationary and mobile phase". Source: oiirj.org. URL:[Link]
-
Waters Corporation. "Guide to Ultra-Performance Liquid Chromatography (UPLC)". Source: waters.com. URL:[Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: europa.eu. URL: [Link]
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Source: mastercontrol.com. URL: [Link]
-
ResearchGate. "Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography". Source: researchgate.net. URL: [Link]
-
Waters Corporation. "UPLC COLUMNS AND CONSUMABLES". Source: lcms.cz / waters.com. URL: [Link]
Sources
- 1. 1-(3-methoxyphenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Principles and Applications of Ultra-High-Performance Liquid Chromatography | IntechOpen [intechopen.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. oiirj.org [oiirj.org]
- 7. mastercontrol.com [mastercontrol.com]
Safety Operating Guide
1-Ethyl-3-(3-methoxyphenyl)piperazine proper disposal procedures
Comprehensive Safety and Disposal Protocol for 1-Ethyl-3-(3-methoxyphenyl)piperazine
1-Ethyl-3-(3-methoxyphenyl)piperazine (CAS: 1248907-87-0) is a highly specialized piperazine derivative frequently utilized as a foundational building block in pharmaceutical research and drug development [1]. Due to the inherent reactivity and biological potential of the arylpiperazine pharmacophore, this compound presents specific handling, toxicity, and disposal challenges.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe disposal and spill management of this compound, ensuring strict compliance with federal environmental standards.
Part 1: Chemical Profiling & Hazard Causality
To design a fail-safe disposal strategy, scientists must first understand the molecular behavior of the compound. We do not just treat the chemical as generic waste; we manage it based on its specific structural liabilities:
-
Amine Basicity & Corrosivity : The piperazine ring contains secondary and tertiary amine nitrogen atoms, making the compound a moderate-to-strong organic base. This basicity is the primary driver for its corrosive nature. If mishandled, it can cause severe dermal burns and serious ocular damage [2].
-
Enhanced Lipophilicity : The addition of the ethyl and 3-methoxyphenyl groups significantly increases the molecule's lipophilicity compared to an unsubstituted piperazine. Causality: This enhanced lipid solubility allows the compound to penetrate dermal barriers and cellular membranes much more rapidly, drastically increasing the risk of systemic toxicity if absorbed through the skin.
-
Pharmacophore Reactivity : Arylpiperazines are ubiquitous in psychotropic drug design (often interacting with serotonin and dopamine receptors). Because the specific biological activity of uncharacterized derivatives may be potent, all waste must be treated as acutely hazardous to prevent unintended environmental or biological exposure.
Part 2: Quantitative Data & Safety Parameters
The following table summarizes the critical safety parameters and the operational rationale (causality) behind each requirement.
| Parameter | Specification / Requirement | Causality / Rationale |
| Chemical Name | 1-Ethyl-3-(3-methoxyphenyl)piperazine | N/A |
| CAS Number | 1248907-87-0 | N/A |
| Primary Hazards | Corrosive, Skin/Eye Irritant, Systemic Toxicity | Basicity of the piperazine ring; lipophilic dermal penetration of the aryl group. |
| Primary PPE | Nitrile gloves (double-gloved), safety goggles, lab coat | Nitrile offers superior chemical resistance to basic organic amines compared to standard latex, preventing breakthrough. |
| Waste Containment | High-Density Polyethylene (HDPE) | HDPE is highly resistant to basic organic compounds. Metals may corrode; incompatible plastics may swell. |
| Waste Classification | Hazardous Chemical Waste | Regulated under due to toxicity and corrosivity characteristics [3]. |
Part 3: Step-by-Step Disposal Methodology
A self-validating protocol ensures that each step confirms the success and safety of the previous one. Never pour this compound down the drain, as dilution is not a legally or environmentally viable solution for active pharmaceutical intermediates.
Step 1: Waste Segregation
-
Action : Isolate 1-Ethyl-3-(3-methoxyphenyl)piperazine waste strictly from strong acids and oxidizing agents.
-
Causality : As an organic base, mixing this compound with strong acids will trigger a violent, exothermic neutralization reaction. Mixing with oxidizers can lead to the rapid oxidation of the amine, potentially generating highly toxic nitrogen oxide (NOx) gases and heat.
Step 2: Primary Containment
-
Action : Collect all liquid waste, solid waste, and contaminated consumables (e.g., pipette tips, weighing paper, empty vials) into a designated High-Density Polyethylene (HDPE) container.
-
Validation : Verify the container cap is lined with an inert material (like PTFE) to prevent degradation of the seal. Leave at least 10% headspace in the container to accommodate potential vapor expansion.
Step 3: EPA-Compliant Labeling
-
Action : Affix a label clearly stating "HAZARDOUS WASTE" alongside the full chemical name: 1-Ethyl-3-(3-methoxyphenyl)piperazine. Do not use structural formulas or lab abbreviations.
-
Causality : Under , generators must accurately determine and label hazardous waste at the point of generation. Explicit labeling prevents downstream mixing errors by waste management personnel [3].
Step 4: Accumulation and EHS Handoff
-
Action : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment (e.g., a plastic bin). Submit a hazardous material pickup request to your EHS department before the container reaches 90% capacity.
Part 4: Spill Management & Decontamination Workflow
In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal contact.
-
Evacuate and Ventilate : Clear personnel from the immediate area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to disperse any concentrated vapors. Don fresh PPE (double nitrile gloves, splash goggles).
-
Inert Containment : Surround and cover the spill with an inert absorbent material such as sand or vermiculite. Crucial: Do not use combustible absorbents like sawdust, as the reactive amine could initiate degradation.
-
Absorption and Collection : Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge, and place the clumped material into a designated HDPE hazardous waste container.
-
Chemical Neutralization (Surface Decontamination) : Wipe the spill area with a weak acidic solution (e.g., 5% acetic acid). Causality: The weak acid neutralizes the residual lipophilic free base, converting it into a water-soluble piperazinium salt. Follow this with a thorough wash using detergent and water to remove the neutralized salts.
Workflow Visualization
Workflow for 1-Ethyl-3-(3-methoxyphenyl)piperazine disposal and spill response.
References
-
Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
Personal protective equipment for handling 1-Ethyl-3-(3-methoxyphenyl)piperazine
Advanced Safety and Operational Protocol for Handling 1-Ethyl-3-(3-methoxyphenyl)piperazine
As drug development professionals and analytical chemists, handling specialized piperazine derivatives like 1-Ethyl-3-(3-methoxyphenyl)piperazine requires moving beyond basic compliance to establish a culture of operational excellence. Piperazines are characteristically basic, highly lipophilic organic compounds that present severe dermal, ocular, and respiratory hazards.
This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, preserve sample integrity, and streamline laboratory logistics when working with this specific pharmaceutical building block.
Chemical Profile & Hazard Causality
Before donning personal protective equipment (PPE), it is critical to understand the mechanistic causality behind the hazards. 1-Ethyl-3-(3-methoxyphenyl)piperazine acts as a corrosive organic base. Because of its lipophilic nature, it can rapidly permeate biological membranes and standard laboratory barriers, necessitating advanced protective strategies.
Table 1: Quantitative Data and Hazard Profile
| Property / Classification | Data / Detail | Operational Implication |
| Chemical Name | 1-Ethyl-3-(3-methoxyphenyl)piperazine | Target compound for CNS-active drug development. |
| CAS Number | 1248907-87-0 | Unique identifier for inventory and regulatory tracking. |
| Molecular Weight | 220.31 g/mol | Highly lipophilic; facilitates rapid dermal absorption. |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1 | Causes severe tissue burns and irreversible corneal damage. |
| Vapor Characteristics | Basic organic amine vapors | Requires specialized chemical filtration to neutralize basic fumes. |
The Self-Validating PPE System
A self-validating safety system ensures that the failure of one protective layer (e.g., a splashed droplet bypassing the fume hood sash) is immediately mitigated by a secondary layer. Standard laboratory PPE is insufficient for this compound.
-
Respiratory Protection:
-
Requirement: Type ABEK (EN14387) respirator filter or a Powered Air-Purifying Respirator (PAPR).
-
Causality: Piperazine derivatives emit volatile organic amines. While standard 'A' filters protect against organic vapors, 'K' filters are specifically engineered to neutralize ammonia and basic organic amine derivatives.
-
-
Dermal Protection (Hands):
-
Requirement: Mandatory double-gloving. Inner glove: Standard Nitrile (0.1 mm). Outer glove: Heavy-duty Butyl rubber or heavy Nitrile (≥0.4 mm).
-
Causality: The compound's lipophilicity allows it to permeate thin latex or standard nitrile rapidly. Butyl rubber provides superior resistance to organic bases and the organic solvents typically used for its solubilization (e.g., methanol, DMSO).
-
-
Eye & Face Protection:
-
Requirement: Snug-fitting chemical splash goggles combined with a full-face shield.
-
Causality: The H314 hazard classification dictates that even micro-droplets can cause permanent eye damage[1]. Safety glasses with side shields fail to provide an adequate vapor or splash seal.
-
-
Body Protection:
-
Requirement: Flame-resistant (FR) lab coat with knit cuffs, supplemented by a chemically resistant Tyvek or polyethylene apron.
-
Experimental Workflow: Safe Handling & Transfer
To maintain scientific integrity and personnel safety, follow this step-by-step methodology for reagent preparation:
-
Environmental Setup: Ensure the chemical fume hood is certified and operating at a minimum face velocity of 100 FPM (feet per minute). Clear the hood of all unnecessary clutter to prevent turbulent airflow.
-
PPE Verification: Don all required PPE. Perform a positive and negative pressure seal check on the ABEK respirator.
-
Vessel Acclimation: Bring the sealed vial of 1-Ethyl-3-(3-methoxyphenyl)piperazine to room temperature inside a desiccator before opening. This prevents condensation, which can exacerbate the spread of the basic compound.
-
Handling: Open the container strictly inside the fume hood. Use a glass or PTFE syringe for liquid transfers, or an anti-static spatula if handling a crystallized salt form.
-
Solubilization: When preparing stock solutions, slowly add the compound to the solvent rather than adding solvent to the compound. This minimizes exothermic splashing.
-
Decontamination: Wipe down the exterior of the primary container and all reusable tools with a mildly acidic wipe (e.g., 1% citric acid solution) to neutralize any microscopic basic residue before returning items to storage.
Spill Response and Disposal Plan
Because this compound is a basic, corrosive organic substance, spill response must focus on chemical neutralization rather than mere absorption.
Emergency Spill Protocol:
-
Isolate: Immediately evacuate personnel from the immediate vicinity and restrict access[1].
-
Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear amine vapors.
-
Neutralize: Do not use water, which can rapidly spread the corrosive organic base. Carefully apply a weak acid neutralizer (e.g., sodium bisulfate or citric acid powder) to the spill, starting from the perimeter and working inward.
-
Absorb: Once the exothermic neutralization is complete, cover the area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
-
Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.
Disposal Plan:
-
Classification: Dispose of as Corrosive Organic Waste (Basic).
-
Segregation: Do NOT mix with acidic waste streams or halogenated solvents in the general waste carboy, as violent exothermic reactions or toxic gas generation may occur.
-
Labeling: Clearly label the waste container with "Contains Corrosive Piperazine Derivatives - Basic Organic Waste"[2].
Operational Workflow Visualization
The following diagram maps the logical relationship between standard handling procedures and emergency response pathways.
Figure 1: Operational and emergency response workflow for basic piperazine derivatives.
References
-
Sigma-Aldrich. "1-(3-methoxyphenyl)piperazine | Sigma-Aldrich". Available at:
-
Sigma-Aldrich. "1-(3-Methoxyphenyl)piperazine 95 16015-71-7". Available at:
-
ChemicalBook. "Piperazine - Safety Data Sheet". Available at: 1
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
